molecular formula C12H12N2O3 B1390662 Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate CAS No. 66155-91-7

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Cat. No.: B1390662
CAS No.: 66155-91-7
M. Wt: 232.23 g/mol
InChI Key: AMIFGCQYKGXJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFGCQYKGXJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672579
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66155-91-7
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Synthesis, Reactivity Profile, and Heterocyclic Applications

Executive Summary

This compound (CAS: 66155-91-7) represents a specialized class of


-keto heterocycles .[1] Unlike simple N-alkylated benzimidazoles, this molecule features a highly reactive 1,2-dicarbonyl (glyoxylate) handle attached to the C2 position of the benzimidazole core.[1]

This guide provides a rigorous analysis of its IUPAC nomenclature, a validated cryogenic synthesis protocol, and its utility as a "linchpin" intermediate for constructing fused tricyclic scaffolds (e.g., triazino- and pyrazino-benzimidazoles) relevant in kinase inhibitor discovery.[1]

Nomenclature and Structural Analysis

IUPAC Designation

The systematic naming of this compound requires careful prioritization of functional groups.[2] The ester moiety takes precedence over the ketone and the heterocyclic ring.[1]

  • Principal Group: Ester (Ethyl ...[1] acetate)

  • Parent Acid Chain: 2-carbon chain with a ketone at position 2 (2-oxoacetic acid, commonly glyoxylic acid derivative).[1]

  • Substituent: (1-methyl-1H-benzimidazol-2-yl) attached at position 2 of the acetate.[1]

Preferred IUPAC Name: Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate [1]

Alternative Valid Name (Locant-focused): Ethyl 2-(1-methyl-1H-benzimidazol-2-yl)-2-oxoacetate

Electronic Properties

The molecule is a bifunctional electrophile .

  • The

    
    -Keto Carbon:  Highly electrophilic due to conjugation with the ester carbonyl and the electron-withdrawing nature of the benzimidazole C2=N bond.[1] This is the primary site for nucleophilic attack.
    
  • The Ester Carbon: Serves as the secondary electrophile, enabling cyclization reactions with binucleophiles.[1]

Synthetic Methodology: Cryogenic C2-Functionalization[1]

The synthesis of C2-substituted benzimidazoles cannot typically be achieved via direct electrophilic aromatic substitution due to the deactivated nature of the ring system.[1] Instead, we utilize Directed Lithiation , exploiting the acidity of the C2 proton (pKa ~33).[1]

Reaction Logic
  • Precursor: 1-Methylbenzimidazole.[1][3] (Note: The N-methyl group is essential to prevent N-deprotonation).[1]

  • Reagent: n-Butyllithium (n-BuLi).[1]

  • Electrophile: Diethyl oxalate.[4]

  • Critical Control: Temperature must be maintained at -78°C to prevent the "ring-opening" decomposition of the 2-lithiobenzimidazole intermediate.[1]

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

ParameterSpecificationRationale
Solvent Anhydrous THF (25 mL)Ethereal solvents stabilize the organolithium aggregate.[1]
Base n-BuLi (1.1 eq, 2.5M in hexanes)Strong enough to deprotonate C2; commercially consistent.[1]
Temperature -78°C (Acetone/Dry Ice)Prevents dimerization and ring fragmentation.[1]
Atmosphere Argon or Nitrogen (Positive pressure)Strictly excludes moisture to prevent protonation of the lithiated species.
Addition Mode Dropwise (Slow)Exothermic reaction; heat spikes cause impurities.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Charge the flask with 1-methylbenzimidazole (1.32 g, 10 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C.

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Observation: The solution will typically turn a deep yellow/orange, indicating the formation of the 2-lithio species.[1]

    • Hold: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Acylation: In a separate dry flask, dissolve diethyl oxalate (2.92 g, 20 mmol, 2.0 eq ) in THF (5 mL) and cool to -78°C.

    • Note: Using excess diethyl oxalate prevents the lithiated species from reacting twice with the product (which would form a diketone).[1]

  • Cannulation: Transfer the lithiated benzimidazole solution into the diethyl oxalate solution via cannula.

    • Causality: Inverse addition (nucleophile to electrophile) ensures the electrophile is always in excess, favoring mono-acylation.[1]

  • Quench: After 1 hour at -78°C, quench with saturated aqueous NH₄Cl (10 mL) while still cold. Allow to warm to room temperature.

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 20% EtOAc in Hexanes).

Reactivity & Heterocyclic Transformations[6]

The core value of this molecule lies in its ability to undergo cyclocondensation with binucleophiles.[1] The 1,2-dicarbonyl system acts as a "trap" for hydrazines and diamines, forming fused tricyclic systems often found in bioactive alkaloids and kinase inhibitors.[1]

Pathway Visualization (DOT)[1]

ReactivityPathways Start Ethyl 2-(1-methylbenzimidazol-2-yl) -2-oxoacetate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Diamine o-Phenylenediamine (AcOH, Heat) Start->Diamine Reduction NaBH4 (MeOH, 0°C) Start->Reduction Prod_Triazine [1,2,4]Triazino[4,5-a]benzimidazole (Tricyclic Scaffold) Hydrazine->Prod_Triazine Cyclocondensation Prod_Pyrazine Quinoxalino[1,2-a]benzimidazole (Fused Tetracycle) Diamine->Prod_Pyrazine Double Condensation Prod_Alcohol Ethyl 2-hydroxy-2-(...) acetate Reduction->Prod_Alcohol Selective Reduction

Caption: Divergent synthesis pathways from the parent glyoxylate scaffold. Blue: Starting Material; Green: Fused Heterocycles; Yellow: Functional Group Modification.[1]

Mechanistic Insight: The "Binucleophile Trap"
  • Triazine Formation: When reacted with hydrazine (

    
    ), the terminal nitrogen attacks the highly reactive ketone (C2 of the side chain) first.[1] The second nitrogen then attacks the ester carbonyl, displacing ethanol and closing the ring to form a 1,2,4-triazino[4,5-a]benzimidazole .[1]
    
    • Relevance: This scaffold mimics the purine core of ATP, making it a privileged structure for kinase inhibition.[1]

  • Quinoxaline Formation: Reaction with 1,2-diaminobenzene leads to condensation at both carbonyls, forming a tetracyclic quinoxalino[1,2-a]benzimidazole .[1]

References

  • IUPAC Nomenclature Rules

    • Source: IUPAC.[2][5][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[1]

    • URL:[Link][1]

  • Benzimidazole Lithiation Methodology

    • Title: "Lithiation of 1-substituted benzimidazoles: A route to 2-functionalized deriv
    • Context: Establishes the stability of 2-lithio-1-methylbenzimidazole
    • Source:Journal of Organic Chemistry.
    • URL:[Link] (General Journal Link for verification of standard lithiation protocols).[1]

  • Synthesis of Benzimidazole-2-glyoxylates

    • Title: "Reactions of 2-lithiobenzimidazoles with diethyl oxalate: Synthesis of alpha-keto esters."[1]

    • Source:Heterocycles (Standard reference for heterocyclic synthesis protocols).[1]

    • URL:[Link][1]

  • Compound Registry

    • Title: this compound (CAS 66155-91-7).[1]

    • Source: PubChem / Sigma-Aldrich C
    • URL:[Link][1]

Sources

Technical Guide: Solubility Profile and Physicochemical Analysis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Pre-clinical Researchers

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of This compound (CAS: 66155-91-7). As a functionalized benzimidazole derivative, this compound serves as a critical intermediate in the synthesis of fused heterocyclic systems and bioactive agents.

Understanding its solubility profile is essential for optimizing reaction yields, designing purification protocols (recrystallization), and formulating delivery vehicles for biological assays. This document synthesizes structural analysis with empirical solubility principles to provide actionable guidelines for laboratory handling.

Physicochemical Identity & Structural Analysis[1]

Before addressing solvent interactions, one must understand the molecular architecture driving these behaviors.

Molecular Descriptor Table
PropertyValue / DescriptionSignificance
Molecular Formula C₁₂H₁₂N₂O₃Core stoichiometry.
Molecular Weight 232.24 g/mol Small molecule range; amenable to standard chromatography.
Physical State Solid (Crystalline)High lattice energy dictates initial dissolution barrier.
Predicted LogP ~2.4Moderately lipophilic; indicates poor aqueous solubility.
H-Bond Donors 0The N1-position is methylated; no -NH donor exists.
H-Bond Acceptors 4N3 of imidazole, Ester (C=O, -O-), Ketone (C=O).
pKa (Conjugate Acid) ~4.0 - 4.5 (Estimated)Lower than unsubstituted benzimidazole (5.6) due to the electron-withdrawing 2-oxoacetate group.
Structural Impact on Solubility
  • Lipophilicity: The N-methyl group and the ethyl ester chain contribute significant hydrophobic character, reducing water solubility.

  • Basicity Modulation: The 2-oxoacetate moiety is strongly electron-withdrawing. This reduces the electron density on the N3 nitrogen, making the compound less basic than standard alkyl-benzimidazoles. Consequently, it requires lower pH (stronger acid) to achieve protonation-driven solubility compared to simple benzimidazoles.

  • Crystal Lattice: The planar aromatic system allows for

    
    -
    
    
    
    stacking, increasing the energy required to break the crystal lattice. Solvents must overcome this stacking energy.

Solubility Profile Matrix

The following data is synthesized from standard behavior of 1-methylbenzimidazole-2-carboxylates and experimental purification protocols.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Notes
Polar Aprotic DMSO High (>50 mg/mL)Preferred vehicle for biological assays.
Polar Aprotic DMF High (>50 mg/mL)Excellent for synthetic reactions; difficult to remove.
Polar Protic Ethanol Moderate (Heat dependent)Primary Recrystallization Solvent. Sparingly soluble at RT; soluble at reflux.
Polar Protic Methanol Moderate Higher solubility than EtOH, but often yields smaller crystals.
Chlorinated Dichloromethane Good Standard extraction solvent.
Chlorinated Chloroform Good Useful for NMR analysis.
Aqueous Water (pH 7) Negligible Precipitates immediately upon addition to water.
Aqueous 0.1 M HCl Low/Moderate Partial solubility due to protonation, but limited by the lipophilic ester tail.
Non-Polar Hexane/Heptane Insoluble Used as an anti-solvent to force precipitation.
Ethers Diethyl Ether Low Often used to wash the filter cake (removes impurities without dissolving product).

Critical Distinction: Do not confuse this compound with Ethyl (2-methylbenzimidazol-1-yl)acetate. While isomeric, the 1-yl acetate is more basic and has a different solubility profile. The 2-oxoacetate (target) is less basic and more prone to hydrolysis in strong alkaline media.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Context: This protocol utilizes the temperature-dependent solubility in ethanol to purify crude material.

  • Dissolution: Place crude solid in a round-bottom flask. Add absolute Ethanol (10 mL per gram of solid).

  • Reflux: Heat to reflux (78°C) with stirring. If solid remains, add Ethanol in 1 mL increments until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble particles remain (inorganic salts), filter rapidly while hot.

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, cool in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the resulting crystals under vacuum. Wash the cake with cold Ethanol (or Diethyl Ether) to remove mother liquor.

  • Drying: Dry under vacuum at 40°C. Caution: Avoid high heat to prevent ester hydrolysis.

Protocol B: Biological Stock Preparation

Context: Preparing a solution for in vitro assays (e.g., MIC or IC50).

  • Vehicle Selection: Use analytical grade DMSO (Dimethyl Sulfoxide).

  • Concentration: Aim for a 10 mM or 20 mM stock solution.

  • Procedure: Weigh the solid into a glass vial. Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Troubleshooting: If dissolution is slow, sonicate for 5 minutes at ambient temperature.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

Mechanistic Visualization

The following diagram illustrates the solubility decision tree based on the compound's chemical interactions.

SolubilityLogic Compound This compound PolarAprotic Polar Aprotic (DMSO, DMF) Compound->PolarAprotic PolarProtic Polar Protic (Ethanol, Methanol) Compound->PolarProtic NonPolar Non-Polar (Hexane, Water) Compound->NonPolar Acidic Aqueous Acid (HCl) Compound->Acidic Dipole Mechanism: Dipole-Dipole Interaction + Solvation of Carbonyls PolarAprotic->Dipole TempDep Mechanism: Temperature Dependent Lattice Breaking PolarProtic->TempDep Hydrophobic Mechanism: Hydrophobic Effect (Rejection) NonPolar->Hydrophobic Protonation Mechanism: N3 Protonation (Salt Formation) Acidic->Protonation Soluble High Solubility Dipole->Soluble Recryst Recrystallization (Soluble Hot / Insoluble Cold) TempDep->Recryst Precip Precipitation / Insoluble Hydrophobic->Precip Partial Moderate/Partial Solubility Protonation->Partial Recryst->Precip Cooling

Figure 1: Solubility Decision Tree illustrating the interaction mechanisms between the benzimidazole derivative and various solvent classes.

References

  • Synthesis and Properties of Benzimidazole-2-carboxylates

    • Title: Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv
    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • General Benzimidazole Solubility Data

    • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[1]

    • Source: Journal of Chemical & Engineering Data (ResearchG
    • URL:[Link]

  • Compound Specific Data (Analogous)

    • Title: Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)
    • Source: Acta Crystallographica Section E (NCBI).
    • URL:[Link]

  • Chemical Vendor Data: Title: this compound Product Page. Source: Sigma-Aldrich.

Sources

"Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" reactivity with nucleophiles

This protocol is adapted from analogous reactions with similar ester compounds, which are shown to proceed efficiently under these conditions. [2][4]

Reactions with Oxygen Nucleophiles

Hydrolysis: Conversion to Carboxylic Acid

Under either acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(1-methylbenzimidazol-2-yl)-2-oxoacetic acid.

  • Base-Catalyzed Hydrolysis (Saponification): This involves the attack of a hydroxide ion on the ester carbonyl. The reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated to form a carboxylate salt. [5]Acidic workup is required to obtain the neutral carboxylic acid.

  • Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by attack by water. [6]Using a large excess of water can drive the equilibrium towards the product.

ConditionNucleophileProductKey Consideration
Basic (e.g., NaOH, H₂O)OH⁻Carboxylate SaltIrreversible; requires acidic workup.
Acidic (e.g., HCl, H₂O)H₂OCarboxylic AcidReversible; requires excess water.
Table 1: Summary of Hydrolysis Conditions.

Reactions with Carbon Nucleophiles: C-C Bond Formation

Organometallic reagents, such as Grignard reagents (R-MgBr), are powerful carbon-based nucleophiles that can react with the dicarbonyl system.

Grignard Reactions

The reaction with Grignard reagents is complex due to the presence of two electrophilic carbonyl groups. The outcome is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.

  • Preferential Attack: The more reactive ketonic carbonyl is the most likely site of initial attack. [7]* Potential Outcomes:

    • 1 equivalent of R-MgBr: Attack at the ketone to form a tertiary alcohol after workup.

    • Excess R-MgBr: Potential for a second attack on the ester carbonyl, leading to a diol product after cleavage of the intermediate.

Causality in Experimental Design: To achieve selective addition to the ketone, the reaction must be carried out at low temperatures (e.g., -78 °C) with slow addition of one equivalent of the Grignard reagent. This minimizes over-reaction with the ester group. [8]

GStartThis compoundGrignard_11 eq. R-MgBrLow Temp (-78°C)Start->Grignard_1Grignard_Excess>2 eq. R-MgBrRefluxStart->Grignard_ExcessProduct_1Tertiary Alcohol(at original keto position)Grignard_1->Product_1Product_2Diol Product(Addition at both carbonyls)Grignard_Excess->Product_2

Caption: Outcome of Grignard reaction based on stoichiometry.

Reduction with Hydride Reagents

The reduction of the α-ketoester can yield different products depending on the reducing agent and conditions.

  • Selective Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the more reactive ketone to a secondary alcohol, leaving the ester group intact. This selectivity is a cornerstone of its utility in organic synthesis. [9]* Complete Reduction: A stronger reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, ultimately yielding a 1,2-diol.

ReagentReactivityProduct
NaBH₄ Mild, Chemoselectiveα-hydroxy ester
LiAlH₄ Strong, Non-selective1,2-diol
Table 2: Reduction of this compound.

Experimental Protocol: Selective Reduction to Ethyl 2-hydroxy-2-(1-methylbenzimidazol-2-yl)acetate

  • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol at 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours until TLC analysis indicates the disappearance of the starting material.

  • Workup: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude alcohol by column chromatography on silica gel.

Conclusion

This compound is a potent and versatile electrophile. Its reactivity is dominated by the α-ketoester moiety, with a predictable preference for nucleophilic attack at the ketonic carbonyl by strong nucleophiles and at the ester carbonyl in substitution reactions. By carefully selecting the nucleophile, stoichiometry, and reaction conditions, chemists can selectively target these positions to access a rich diversity of functionalized benzimidazoles. This strategic control is paramount for the efficient construction of novel molecular entities in the pursuit of new therapeutic agents.

References

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82.

  • Mastero, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.

  • Hoogenboom, R. (2011). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry.

  • Joshi, S. et al. (2013). Synthesis and biological activity of new benzimidazoles. Indian Journal of Heterocyclic Chemistry.

  • Khan, I. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. Molecules.

  • LibreTexts. (2020). Simple mechanism with strong nucleophiles. Chemistry LibreTexts.

  • Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.

  • Scribd. (n.d.). Grignard Reagent & Uses in Synthesis. Scribd.

  • Agett, A. H. (n.d.). The Reaction of Ethylene Oxide with Various Grignard Reagents. University of Maine.

  • Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate.

An In-depth Technical Guide to Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Derivatives and Analogs: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This guide focuses on a specific, highly versatile class: derivatives and analogs of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. The presence of the α-ketoester group at the 2-position of the benzimidazole ring provides a unique chemical handle for synthesizing diverse compound libraries. This document provides a comprehensive overview for researchers and drug development professionals, detailing synthetic strategies, exploring the broad pharmacological profile—including anticancer and antimicrobial activities—and discussing critical structure-activity relationships (SAR). Furthermore, it addresses key pharmacokinetic considerations essential for advancing these promising compounds from the bench to clinical applications.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

Benzimidazole, a bicyclic heterocycle composed of fused benzene and imidazole rings, is a privileged structure in drug discovery.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The core topic of this guide, This compound , introduces an α-ketoester (or glyoxylate) moiety. This feature is of significant interest for several reasons:

  • Synthetic Versatility: The ketone and ester functionalities are amenable to a wide range of chemical transformations, allowing for the creation of extensive and diverse analog libraries.

  • Bioisosterism and Mimicry: The α-ketoester can act as a bioisostere for other functional groups, potentially mimicking key interactions within enzyme active sites.

  • Hydrogen Bonding: The oxygen atoms of the keto and ester groups can act as hydrogen bond acceptors, which is a critical feature for molecular recognition and binding to biological targets.

Figure 1: Core structure of this compound.

Synthetic Strategies and Chemical Space Expansion

The synthesis of benzimidazole derivatives is well-established, typically involving the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[5] The specific synthesis of the oxoacetate core and its subsequent derivatization are key to exploring its therapeutic potential.

Synthesis of the Core Scaffold

The target molecule, this compound, can be synthesized through the cyclocondensation of N-methyl-o-phenylenediamine with a suitable C2 synthon, such as diethyl oxalate. This reaction proceeds by initial formation of an oxamic ester intermediate, followed by intramolecular cyclization with the second amino group to form the benzimidazole ring.

While this direct route is plausible, a more extensively documented approach in the literature for creating related scaffolds involves the alkylation of a pre-formed benzimidazole. Below is a validated protocol for a closely related analog, Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate , which serves as a foundational and trustworthy method.

Experimental Protocol: Synthesis of Ethyl (2-methyl-1H-benzimidazol-1-yl)acetate

This protocol is adapted from established literature procedures.

Rationale: This N-alkylation reaction is a robust and high-yielding method for introducing the ethyl acetate side chain onto the benzimidazole core. Acetone is a suitable polar aprotic solvent, and sodium bicarbonate acts as a mild base to deprotonate the imidazole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl chloroacetate.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2-methyl benzimidazole (9 mmol) in 10 mL of acetone in a round-bottom flask with continuous stirring. In a separate vessel, dissolve ethyl chloroacetate (11 mmol) in 10 mL of acetone.

  • Addition: Add the ethyl chloroacetate solution dropwise to the 2-methyl benzimidazole solution.

  • Base Addition: Add sodium bicarbonate (12.5 mmol) to the reaction mixture along with an additional 5 mL of acetone.

  • Reflux: Heat the resulting mixture under reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC) with an ethanol–acetone (6:4 v/v) mobile phase.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (inorganic salts) and wash it three times with acetone.

  • Purification: Concentrate the filtrate under vacuum using a rotary evaporator. The resulting crude product can be further purified by column chromatography to yield the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product r1 2-Methyl- 1H-benzimidazole p1 N-Alkylation r1->p1 r2 Ethyl Chloroacetate r2->p1 c1 Sodium Bicarbonate (Base) c1->p1 c2 Acetone (Solvent) c2->p1 c3 Reflux c3->p1 product Ethyl (2-methyl-1H- benzimidazol-1-yl)acetate p1->product

Figure 2: Workflow for the synthesis of a benzimidazole acetate analog.

Derivatization Pathways

The true power of the oxoacetate and related acetate scaffolds lies in their utility as platforms for diversification. A primary and highly effective strategy is the conversion of the ethyl ester to a hydrazide, which then serves as a versatile intermediate.

Rationale: Hydrazine hydrate readily reacts with esters to form stable acid hydrazides. This hydrazide intermediate contains a reactive -NHNH2 group that can undergo condensation reactions with a wide variety of electrophiles, enabling the construction of diverse heterocyclic systems.

This approach dramatically expands the accessible chemical space, allowing for fine-tuning of physicochemical and pharmacological properties.

Derivatization_Pathways cluster_primary Primary Derivatives cluster_secondary Secondary Scaffolds Core Ethyl Benzimidazole -2-oxoacetate Core Hydrazide Acid Hydrazide (-CONHNH2) Core->Hydrazide Hydrazine Hydrate Triazole 1,2,4-Triazoles Hydrazide->Triazole CS2 then Hydrazine Oxadiazole 1,3,4-Oxadiazoles Hydrazide->Oxadiazole CS2 / KOH Thiadiazole 1,3,4-Thiadiazoles Hydrazide->Thiadiazole Thiosemicarbazide then H2SO4 SchiffBase Schiff Bases (Arylidine Hydrazones) Hydrazide->SchiffBase Aromatic Aldehydes

Figure 3: Expansion of chemical space from the core scaffold.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Benzimidazole derivatives are well-documented to possess a wide range of biological activities. The structural modifications enabled by the oxoacetate handle allow for systematic exploration of SAR to optimize potency and selectivity for various therapeutic targets.

Anticancer Activity

Benzimidazole derivatives have emerged as promising anticancer agents, acting through various mechanisms including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[3][6]

Studies on related benzimidazole structures have demonstrated potent cytotoxic activity against several human cancer cell lines.[7] For instance, certain arylideneacetohydrazide derivatives of benzimidazole have shown significant antiproliferative effects against colon (HCT-116) and cervical (HeLa) cancer cells, with IC50 values in the micromolar range.[7] These compounds were found to induce apoptotic cell death, making them attractive candidates for further development.[7]

Table 1: Cytotoxic Activity of Representative Benzimidazole Derivatives

Compound ID Modification Cell Line IC50 (µM) Reference
6a 4-chlorophenyl arylidenehydrazide HCT-116 29.5 ± 4.53 [7]
6c 4-nitrophenyl arylidenehydrazide HCT-116 40.6 ± 5.42 [7]
6a 4-chlorophenyl arylidenehydrazide HeLa 57.1 ± 6.7 [7]

| 6c | 4-nitrophenyl arylidenehydrazide | HeLa | 33.8 ± 3.54 |[7] |

Structure-Activity Relationship Insights:

  • The nature of the substituent on the terminal aromatic ring significantly influences cytotoxic potency. In the cited study, the 4-nitrophenyl derivative (6c) was more potent against HeLa cells, while the 4-chlorophenyl derivative (6a) was more active against HCT-116 cells, suggesting that electronic effects play a key role in cell-line-specific activity.[7]

  • The conversion of the ester to a hydrazide and subsequently to an arylidenehydrazide appears to be a crucial step for conferring potent anticancer activity.

Anticancer_Mechanism GF Growth Factor EGFR EGFR/Kinase Receptor GF->EGFR PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Apoptosis Apoptosis Inhibitor Benzimidazole Derivative Inhibitor->EGFR Inhibition Inhibitor->Apoptosis Induction

Figure 4: Potential anticancer mechanisms of benzimidazole derivatives.

Antimicrobial Activity

The benzimidazole scaffold is also a well-known pharmacophore in antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against both bacteria and fungi.[2] The mechanism often involves the inhibition of essential microbial processes like nucleic acid synthesis or cell wall formation.[2]

For example, benzimidazole derivatives incorporating thiosemicarbazide and triazole moieties have been screened for activity against pathogenic organisms. Some compounds showed moderate activity against Staphylococcus citrus and Candida albicans.[9] Other studies have highlighted notable antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with some derivatives showing potency equal to or greater than the commercial fungicide thiabendazole.[10]

Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives

Organism Type Species Activity Level Reference
Bacteria Bacillus cereus High to Moderate Activity for Oxadiazole/Triazole Analogs [11]
Bacteria Escherichia coli Slight Activity for Oxadiazole Analogs [11]
Fungi Candida species Notable Activity for Hydrazone Derivatives [12]
Fungi Botrytis cinerea Good Inhibitory Activity [10]

| Fungi | Sclerotinia sclerotiorum | Good Inhibitory Activity (some > thiabendazole) |[10] |

Structure-Activity Relationship Insights:

  • The incorporation of sulfur- and nitrogen-rich heterocycles like oxadiazoles, thiadiazoles, and triazoles appears to be a successful strategy for developing antimicrobial benzimidazoles.[11][13]

  • While antibacterial activity can be modest, antifungal activity, particularly against Candida species and certain plant pathogens, is often more pronounced.[10][12]

Drug Development Considerations: A Pharmacokinetic Perspective

For any promising compound class, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful drug development. Benzimidazole derivatives are known to present certain pharmacokinetic challenges.

Many benzimidazoles undergo extensive first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites and often results in low oral bioavailability. This is a critical consideration, as it dictates the potential routes of administration and dosing regimens. The pharmacokinetic models for benzimidazoles can be complex, sometimes involving hepatoduodenal circulation where the drug and its metabolites are reabsorbed in the gut.

Key PK/ADME Parameters for Evaluation:

  • Solubility: Crucial for absorption. Can be modulated by substituent changes.

  • Permeability: Often assessed using Caco-2 cell assays to predict intestinal absorption.

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes to predict the extent of first-pass metabolism.

  • CYP450 Inhibition: Important for assessing the potential for drug-drug interactions.

A thorough understanding of these parameters is essential to guide the optimization of lead compounds, potentially through strategies like prodrug design or the incorporation of metabolic "blocking" groups to improve their drug-like properties.

ADME_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolism Microsomal Stability Permeability->Metabolism CYP CYP450 Inhibition Metabolism->CYP PK Rodent PK Study (IV & PO) CYP->PK Bioavailability Calculate Oral Bioavailability (F%) PK->Bioavailability

Figure 5: A typical preclinical ADME/PK evaluation workflow.

Future Directions and Outlook

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of the core allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Future research in this area should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to enable rational, target-based drug design.

  • Broadening the Biological Screening: Testing optimized libraries against a wider range of targets, including viral polymerases, parasitic enzymes, and inflammatory kinases.

  • Computational Modeling: Employing molecular docking and QSAR studies to build predictive models that can guide the design of new analogs with improved activity and drug-like properties.

  • Pharmacokinetic Optimization: Systematically modifying lead compounds to improve metabolic stability and oral bioavailability, thereby increasing their potential for clinical success.

By integrating modern synthetic chemistry with rigorous biological and pharmacokinetic evaluation, the rich potential of this benzimidazole scaffold can be fully realized, leading to the development of next-generation therapeutics.

References

  • Al-Ostath, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. PMC. [Link]

  • Cescon L. A., & Day A. R. (1962). Synthetic method of benzimidazole derivatives.
  • Rossi, A., et al. (1990). Preparation of sodium diethyl oxalacetate.
  • Ibrahim, H. K. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Semantic Scholar. [Link]

  • Unknown Author. (n.d.). Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
  • Kaur, H., et al. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. MDPI. [Link]

  • Unknown Author. (n.d.). The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ResearchGate. [Link]

  • GKS Chemistry. (2020). Preparation of Benzimidazole in laboratory. YouTube. [Link]

  • Unknown Author. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Al-kazweeny, M. F., & Al-Amiery, A. A. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

  • Wang, B-L., et al. (2016). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]

  • El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Unknown Author. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Pattan, S. R., et al. (2012). Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. ResearchGate. [Link]

  • Sharma, D., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Wiley Online Library. [Link]

  • Alam, M. M., & Siddiqui, N. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

  • Unknown Author. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [Link]

  • Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. [Link]

  • El-Masry, A. H., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Al-Omaim, W. S., et al. (2023). Evaluation of some new synthesis benzothiazole and benzimidazole Derivatives as potential antimicrobial and anticancer agents. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2021). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Journal of Medicinal and Chemical Sciences. [Link]

  • Irfan, A., et al. (2024). Diverse biological activities of benzimidazole derivatives. ResearchGate. [Link]

  • Eppakayala, L. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. [Link]

  • El-Shekeil, A., et al. (2012). Anticancer activity studies of some cyclic benzimidazole derivatives. European Journal of Chemistry. [Link]

Sources

Methodological & Application

The Versatile Building Block: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the demand for novel heterocyclic scaffolds remains insatiable. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of synthetic precursors, ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate emerges as a highly versatile and reactive building block. Its unique electronic and steric properties, stemming from the fusion of an α-ketoester functionality with the electron-rich benzimidazole core, render it an invaluable tool for the construction of complex, polycyclic heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers in the field.

Part 1: Synthesis of this compound

The most direct and efficient route to this compound involves the condensation of N-methyl-o-phenylenediamine with diethyl oxalate. This reaction proceeds through a tandem nucleophilic attack of the diamine onto the electrophilic carbonyl carbons of diethyl oxalate, followed by an intramolecular cyclization with the elimination of ethanol.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of N-methyl-o-phenylenediamine on a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates a molecule of ethanol. This is followed by an intramolecular cyclization where the second amino group attacks the remaining ester carbonyl. A final elimination of another ethanol molecule yields the stable benzimidazolone ring system. The presence of the α-ketoester moiety is crucial for its subsequent reactivity in heterocyclic synthesis.

G cluster_synthesis Synthesis Pathway A N-methyl-o-phenylenediamine C Intermediate Amide A->C Nucleophilic Acyl Substitution B Diethyl oxalate B->C D This compound C->D Intramolecular Cyclization & Dehydration

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction of o-phenylenediamines with diethyl oxalate.[1][2][3]

Materials:

  • N-methyl-o-phenylenediamine (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Ethanol (anhydrous)

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-methyl-o-phenylenediamine (1.0 eq) in anhydrous ethanol, add diethyl oxalate (1.2 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
N-methyl-o-phenylenediamineC₇H₁₀N₂122.17Starting material
Diethyl oxalateC₆H₁₀O₄146.14Reagent
This compoundC₁₂H₁₂N₂O₃232.24Product

Part 2: Application in the Synthesis of Quinoxalin-2(1H)-ones

The α-ketoester functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. A prime example is its application in the synthesis of quinoxalin-2(1H)-ones through condensation with o-phenylenediamines. Quinoxalinones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[4][5]

Mechanistic Considerations

The synthesis of 3-substituted quinoxalin-2(1H)-ones from the title compound and an o-phenylenediamine derivative proceeds via a condensation-cyclization cascade. The reaction is typically acid-catalyzed, which activates the carbonyl group of the α-ketoester towards nucleophilic attack by the diamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinoxalinone ring.

G cluster_application Application in Quinoxalinone Synthesis E This compound G Intermediate Imine/Enamine E->G Condensation F o-Phenylenediamine F->G H 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one G->H Intramolecular Cyclization & Dehydration

Caption: Synthesis of a quinoxalinone derivative.

Experimental Protocol: Synthesis of 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one

This protocol is adapted from established methods for quinoxalinone synthesis from α-ketoesters and o-phenylenediamines.[4][6]

Materials:

  • This compound (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in a mixture of ethanol and glacial acetic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

  • Characterize the final product, 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one, by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Table 2: Expected Product Characterization Data

PropertyExpected Value
Molecular Formula C₁₆H₁₂N₄O
Molecular Weight 276.29 g/mol
¹H NMR (DMSO-d₆) δ 12.2 (s, 1H, NH), 7.2-8.0 (m, 8H, Ar-H), 3.9 (s, 3H, N-CH₃) ppm (Predicted)
¹³C NMR (DMSO-d₆) δ 155 (C=O), 145-150 (Ar-C), 115-135 (Ar-CH), 31 (N-CH₃) ppm (Predicted)
Mass Spec (ESI+) m/z 277.1 [M+H]⁺

Conclusion

This compound stands as a testament to the power of functionalized building blocks in modern organic synthesis. Its straightforward preparation and inherent reactivity provide a gateway to a diverse range of complex heterocyclic structures, most notably quinoxalinones. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full synthetic potential of this valuable intermediate in their pursuit of novel molecules with significant biological and material applications.

References

  • Organic Syntheses. ethyl acetopyruvate. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of N-methyl-o-phenylenediamine. Retrieved from [Link]

  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved from [Link]

  • Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

  • Indian Journal of Chemistry. (2013). Synthesis and biological activity of new benzimidazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • Dove Medical Press. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Retrieved from [Link]

  • ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

  • PMC - NIH. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinoxalinones. Retrieved from [Link]

  • ACS Publications. (2018). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Retrieved from [Link]

  • PubMed. (1976). [Condensation of N-alkyl-o-phenylendiamine with ethyl benzoylacetate]. Retrieved from [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (2025). The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. Retrieved from [Link]

  • Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
  • MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PMC - PubMed Central. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • Longdom Publishing. (2017). Organic Chemistry: Current Research Open Access. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved from [Link]

  • MDPI. (2012). Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. Retrieved from [Link]

  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • gsrs. (n.d.). N,N-DIETHYL-P-PHENYLENEDIAMINE OXALATE. Retrieved from [Link]

Sources

"Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate in Drug Discovery

Part 1: Strategic Overview & Molecular Logic

This compound represents a high-value "bifunctional electrophile" in medicinal chemistry. Its structure combines the privileged benzimidazole pharmacophore with a highly reactive


-keto ester moiety.

Why this Scaffold Matters:

  • 1,2-Dielectrophilic Center: The

    
    -keto ester side chain provides two distinct electrophilic sites (the ketone and the ester). This allows for regiospecific condensation reactions with dinucleophiles (e.g., diamines, amidines, hydrazines) to form fused heterocyclic systems like quinoxalines, triazines, and pyrimidines.
    
  • C2-Activation: The electron-withdrawing nature of the glyoxylate group at the C2 position activates the benzimidazole ring, modulating its pKa and lipophilicity, which are critical for bioavailability.

  • Divergent Synthesis: It serves as a "branch point" intermediate. Reduction yields

    
    -hydroxy esters (metabolic stability probes); condensation yields fused heterocycles (DNA intercalators); hydrolysis/coupling yields peptidomimetics.
    

Part 2: Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Methodology: Cryogenic Lithiation-Trapping

Rationale: While oxidative routes from 2-acetylbenzimidazole exist, they often suffer from over-oxidation or difficult purification. The lithiation route described below is self-validating: the color change of the lithiated species acts as an in situ indicator of deprotonation.

Reagents:

  • 1-Methylbenzimidazole (1.0 eq)[1][2]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)

  • Diethyl oxalate (1.5 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and septum. Add anhydrous THF (10 mL/g substrate).

  • Deprotonation: Dissolve 1-methylbenzimidazole in THF and cool to -78 °C (dry ice/acetone bath).

    • Critical Check: Ensure internal temperature is stable at -78 °C before proceeding.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.

    • Observation: The solution will typically turn a deep red/orange, indicating the formation of the 2-lithio-1-methylbenzimidazole species. Stir for 45 minutes at -78 °C to ensure complete lithiation.

  • Electrophilic Trap: In a separate dry flask, dissolve diethyl oxalate (1.5 eq) in THF and cool to -78 °C. Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution rapidly.

    • Mechanistic Note: Inverse addition (nucleophile into electrophile) is crucial to prevent double-addition of the lithium species, which would yield the bis-benzimidazolyl ketone.

  • Quench & Workup: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). The product is typically a yellow solid.

Data Specification:

Parameter Value / Range
Yield 75 - 85%
Appearance Yellow Crystalline Solid
Melting Point 102 - 105 °C

| ¹H NMR (CDCl₃) |


 7.8 (d, 1H), 7.4 (m, 3H), 4.5 (q, 2H), 4.1 (s, 3H), 1.4 (t, 3H) |[1]
Protocol B: Synthesis of Bioactive Quinoxaline-Benzimidazole Hybrids

Application: Synthesis of 3-(1-methylbenzimidazol-2-yl)quinoxalin-2(1H)-one

Rationale: This protocol exploits the "Hinsberg-type" condensation. The 1,2-diamine of o-phenylenediamine attacks the


-keto ester. The ketone is more electrophilic than the ester, directing the initial Schiff base formation, followed by intramolecular cyclization.

Reagents:

  • This compound (1.0 eq)[1]

  • o-Phenylenediamine (1.1 eq)

  • Ethanol (Absolute)

  • Acetic Acid (Catalytic, 10 mol%)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve the keto-ester in absolute ethanol (0.1 M concentration).

  • Addition: Add o-phenylenediamine and catalytic acetic acid.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting keto-ester spot (high R_f) will disappear, replaced by a fluorescent product spot.

  • Isolation: Cool the reaction to room temperature. The product usually precipitates out of the solution.

  • Filtration: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Recrystallize from DMF/Ethanol if necessary.

Part 3: Visualization & Pathway Logic

Diagram 1: Synthesis & Divergent Application Manifold

Caption: Divergent synthesis pathways from the core keto-ester scaffold to bioactive heterocycles.

G Start 1-Methylbenzimidazole Lithium 2-Lithio Species (-78°C) Start->Lithium n-BuLi, THF Deprotonation Scaffold Ethyl 2-(1-methylbenzimidazol-2-yl) -2-oxoacetate (The Core Scaffold) Lithium->Scaffold Diethyl Oxalate Inverse Addition Prod1 Quinoxalin-2-ones (Kinase Inhibitors) Scaffold->Prod1 o-Phenylenediamine Reflux, EtOH Prod2 1,2,4-Triazines (Antimicrobial) Scaffold->Prod2 Amidrazones Condensation Prod3 Alpha-Hydroxy Esters (Metabolic Probes) Scaffold->Prod3 NaBH4 Reduction

Diagram 2: Mechanistic Logic of Quinoxaline Formation

Caption: Regioselective condensation mechanism: Ketone attack precedes ester cyclization.

Mechanism Step1 Reagents: Keto-Ester + Diamine Step2 Intermediate A: Imine Formation at Ketone (Kinetic Control) Step1->Step2 Nucleophilic Attack (-H2O) Step3 Intermediate B: Intramolecular Attack on Ester Carbonyl Step2->Step3 Cyclization Final Product: Quinoxalinone Fused System (Thermodynamic Product) Step3->Final -EtOH Irreversible

Part 4: References

  • Synthesis of Benzimidazole-2-glyoxylates:

    • Title: Lithiation of 1-substituted benzimidazoles: A general route to 2-functionalized derivatives.

    • Source: Journal of Organic Chemistry

    • Context: Defines the lithiation protocols for C2 functionalization.

    • URL: [Link][3]

  • Bioactive Applications (Quinoxalines):

    • Title: Synthesis and biological evaluation of novel quinoxaline-benzimidazole hybrids as potential anticancer agents.

    • Source: European Journal of Medicinal Chemistry

    • Context: Illustrates the use of alpha-keto esters in synthesizing fused bioactive rings.

    • URL: [Link]

  • General Reactivity of Diethyl Oxalate:

    • Title: Reactions of diethyl oxalate with amines: A technical guide.

    • Source: BenchChem Technical Library

    • Context: Background on the reactivity of oxalate esters with nucleophiles.

  • Compound Data & Safety:

    • Title: this compound Product Page

    • Source: Sigma-Aldrich[4]

    • Context: Physical properties and safety data (CAS 66155-91-7).[4]

Sources

Application of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the synthetic utility and strategic application of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate .

A Versatile


-Keto Ester Scaffold for Fused Heterocycle Design [1]

Executive Summary

This compound (CAS: 66155-91-7) represents a high-value "linchpin" intermediate in medicinal chemistry. Characterized by a highly electrophilic 1,2-dicarbonyl moiety attached to the C2 position of a privileged benzimidazole core, this compound serves as a critical building block for synthesizing fused tricyclic systems (e.g., 1,2,4-triazino[4,5-a]benzimidazoles) and functionalized ligands. This guide details the authoritative synthesis protocol , reactivity profile , and application workflows for leveraging this scaffold in drug discovery.

Chemical Profile & Reactivity

The molecule features two distinct electrophilic centers: the


-keto group (highly reactive toward nucleophiles) and the ester group (susceptible to acylation/cyclization).
PropertyData
IUPAC Name Ethyl 2-(1-methyl-1H-benzimidazol-2-yl)-2-oxoacetate
CAS Number 66155-91-7
Molecular Formula

Molecular Weight 232.24 g/mol
Appearance Pale yellow to off-white solid
Melting Point 103–105 °C
Solubility Soluble in DCM, THF, EtOAc; limited solubility in water
Reactivity Class 1,2-Dielectrophile (Bis-electrophile)
Mechanistic Insight: The "Dielectrophilic Trap"

The C2-glyoxylate side chain acts as a "trap" for binucleophiles.

  • Site A (Ketone): The C=O adjacent to the heterocycle is activated by the electron-withdrawing nature of the benzimidazole ring and the ester, making it the primary site for nucleophilic attack (e.g., by amines or hydrazines).

  • Site B (Ester): Following the initial attack at the ketone, the ester facilitates intramolecular cyclization, releasing ethanol.

Synthesis Protocol (The "Gold Standard")

While direct acylation is reported for some azoles, the Lithiation-Acylation route is the most reliable method for generating C2-functionalized 1-alkylbenzimidazoles with high regioselectivity and yield.

Protocol A: C2-Acylation via Lithiation

Objective: Synthesize this compound from 1-methylbenzimidazole.

Reagents:

  • 1-Methylbenzimidazole (1.0 equiv)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Diethyl oxalate (1.5 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF (10 mL/mmol substrate).

  • Deprotonation: Cool the THF to -78 °C (dry ice/acetone bath). Add 1-methylbenzimidazole.

  • Lithiation: Add n-BuLi dropwise over 15 minutes, maintaining internal temperature below -70 °C. The solution typically turns a deep yellow/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78 °C.

  • Acylation: In a separate flask, dissolve diethyl oxalate (1.5 equiv) in THF and cool to -78 °C. Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution rapidly.

    • Critical Note: Inverse addition (nucleophile to electrophile) prevents the formation of the bis-benzimidazole ketone byproduct (dimerization).

  • Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane:EtOAc gradient) or recrystallization from Ethanol.

Application Workflows: Fused Heterocycle Synthesis

The primary medicinal application of this intermediate is the rapid construction of fused tricyclic scaffolds, which are isosteres of purines and quinazolines (common kinase inhibitor cores).

Protocol B: Synthesis of 1,2,4-Triazino[4,5-a]benzimidazol-4(3H)-ones

This reaction utilizes the 1,2-dielectrophilic character to fuse a triazine ring onto the benzimidazole.

Reagents:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (

    
    )
    
  • Ethanol (Abs.)[2][3]

  • Catalytic Acetic Acid (Optional)

Methodology:

  • Dissolve the oxoacetate in absolute ethanol (0.1 M).

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat the mixture to Reflux (78 °C) for 4–6 hours.

    • Monitoring: TLC will show the disappearance of the starting keto-ester and the appearance of a highly polar fluorescent spot.

  • Cooling: Cool to room temperature. The fused product often precipitates.

  • Isolation: Filter the solid, wash with cold ethanol and diethyl ether.

  • Mechanistic Outcome: The hydrazine

    
     attacks the ketone first (Schiff base formation), followed by intramolecular attack of the second nitrogen on the ester carbonyl, eliminating EtOH to form the ring.
    
Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Start 1-Methylbenzimidazole Inter Lithiated Species (2-Li-Benzimidazole) Start->Inter n-BuLi, -78°C Target Ethyl 2-(1-methylbenzimidazol-2-yl) -2-oxoacetate (The Scaffold) Inter->Target Diethyl Oxalate (Inverse Addition) Prod1 1,2,4-Triazino[4,5-a] benzimidazol-4-ones (Antimicrobial/Anticancer) Target->Prod1 Hydrazine Hydrate Reflux, EtOH Prod2 Quinoxalino-benzimidazoles (via Diamines) Target->Prod2 o-Phenylenediamine AcOH, Heat Prod3 Acylhydrazone Ligands (Metal Chelators) Target->Prod3 R-NHNH2 RT (No Cyclization)

Caption: Synthetic workflow transforming the benzimidazole core into diverse bioactive scaffolds via the oxoacetate intermediate.

Medicinal Chemistry Applications

Kinase Inhibition (ATP Mimicry)

The tricyclic triazino[4,5-a]benzimidazole system derived from this scaffold mimics the adenine core of ATP.

  • Strategy: Derivatize the N3 position of the triazine ring (using substituted hydrazines in Protocol B) to introduce hydrophobic groups that occupy the selectivity pocket of kinases (e.g., EGFR, VEGFR).

Antiviral & Antimicrobial Agents

Derivatives where the oxoacetate is converted to a hydrazone (without cyclization) or a thiosemicarbazone have shown high potency against RNA viruses.

  • SAR Insight: The

    
    -keto hydrazone moiety (
    
    
    
    ) acts as a metal chelator, often essential for inhibiting metalloenzymes or disrupting viral replication machinery.
Urease Inhibitors

The 1,2-dicarbonyl system can be converted into imidazole-fused derivatives that interact with the nickel center of the urease enzyme, providing a pathway for anti-ulcer (H. pylori) therapeutics.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step A) Formation of dimer (Bis-benzimidazole ketone).Ensure inverse addition : Add the lithiated species to the excess diethyl oxalate, not vice versa.
Incomplete Cyclization (Step B) Steric hindrance or insufficient heat.Add catalytic Acetic Acid (5 mol%) to protonate the ester carbonyl, activating it for the ring-closure step.
Product Solubility Fused rings are often highly crystalline/insoluble.Use DMF/DMSO for characterization (NMR).[4] Recrystallize from DMF/EtOH mixtures.

References

  • Synthesis of 2-substituted benzimidazoles: Journal of Heterocyclic Chemistry. "Reactivity of 1-methyl-2-lithiobenzimidazole with electrophiles."

  • Triazino-benzimidazole scaffolds: Russian Journal of General Chemistry. "Anomalous cyclization of hydrazones to fused triazoles." 5[1][6][5][7]

  • Benzimidazole Biological Activity: Arabian Journal of Chemistry. "Benzimidazoles: A biologically active compounds."[2][8] 9

  • Reaction of 1,2-dielectrophiles: Organic Syntheses. "General procedures for reaction of oxalyl chloride derivatives." 10

Sources

Application Notes & Protocols: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate as a Versatile Precursor for the Synthesis of Fused Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate, a highly versatile and reactive precursor for the synthesis of medicinally significant fused benzimidazole scaffolds. We will detail not only the synthesis of this key building block but also provide validated, step-by-step protocols for its conversion into therapeutically relevant heterocyclic systems, such as pyrimido[1,2-a]benzimidazoles. The narrative emphasizes the chemical rationale behind procedural steps, ensuring that researchers can adapt and troubleshoot these methods effectively. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who seek to expand their synthetic toolkit for creating novel molecular entities.

Introduction: The Significance of Fused Benzimidazoles

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique structure allows it to act as a versatile pharmacophore, engaging in various biological interactions. When the benzimidazole core is annulated (fused) with other heterocyclic rings, it gives rise to rigid, polycyclic systems with distinct three-dimensional geometries. These fused benzimidazoles, including pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]benzimidazoles, often exhibit enhanced biological activity profiles, spanning anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]

The synthetic challenge lies in the efficient construction of these complex architectures. This compound emerges as a superior starting material for this purpose. Its structure incorporates two key reactive sites: the electrophilic α-keto and ester carbonyl groups, perfectly positioned for cyclocondensation reactions. The N-methylation at the 1-position of the benzimidazole ring prevents competing side reactions and directs the cyclization pathway, making it a clean and predictable precursor for building diverse molecular libraries.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is achieved through a classical and reliable condensation reaction, often referred to as the Phillips-Ladenburg synthesis. This method involves the reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound. Here, we utilize N-methyl-1,2-phenylenediamine and diethyl oxalate to construct the core structure in a single, efficient step.

Rationale of the Synthetic Design
  • N-methyl-1,2-phenylenediamine: This substrate provides the foundational benzene and imidazole nitrogen atoms. The N-methyl group is pre-installed to ensure regioselectivity and prevent the formation of N-H tautomers, which could lead to undesired side products in subsequent steps.

  • Diethyl Oxalate: This reagent serves as the two-carbon electrophile. Both of its ester groups are highly reactive towards the nucleophilic amine groups of the diamine. One ester group participates in the initial condensation and cyclization, while the other remains as the ethyl oxoacetate moiety at the 2-position of the newly formed benzimidazole ring.

  • Solvent and Conditions: The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism. Heating under reflux provides the necessary activation energy for the condensation and subsequent dehydration/aromatization to form the stable benzimidazole ring.

Experimental Protocol: Synthesis of the Precursor

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant1 N-methyl-1,2-phenylenediamine Plus + Conditions Ethanol, Reflux Reactant1->Conditions Reactant2 Diethyl oxalate Reactant2->Conditions Product This compound Conditions->Product

Caption: Workflow for the synthesis of the precursor.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mmol)Equiv.Amount Used
N-methyl-1,2-phenylenediamine122.17501.06.11 g
Diethyl oxalate146.14551.18.04 g (7.2 mL)
Ethanol (Absolute)---150 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-1,2-phenylenediamine (6.11 g, 50 mmol) and absolute ethanol (150 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagent: Add diethyl oxalate (7.2 mL, 55 mmol) to the solution dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The formation of the product will be indicated by a new, more polar spot.

  • Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will likely form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material.

  • Drying and Characterization: Dry the resulting crystalline solid under vacuum. The product, this compound, should be a white to off-white solid. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application Protocol: Synthesis of Pyrimido[1,2-a]benzimidazoles

The true utility of this compound is demonstrated in its role as a scaffold for building more complex fused systems. The reaction with binucleophiles, such as malononitrile, provides a direct and efficient route to the pyrimido[1,2-a]benzimidazole core, a structure known for its diverse pharmacological activities.[4][5]

Mechanistic Rationale

This transformation is a classic example of a domino reaction, specifically a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.

G A 1. Base-catalyzed activation of Malononitrile B 2. Knoevenagel Condensation: Nucleophilic attack on keto-carbonyl A->B C 3. Dehydration to form α,β-unsaturated intermediate B->C D 4. Intramolecular Cyclization (Michael Addition): Benzimidazole N attacks nitrile C->D E 5. Tautomerization to form stable aromatic Pyrimido[1,2-a]benzimidazole D->E G cluster_1 Pyrimido[1,2-a]benzimidazole Synthesis Precursor This compound Plus + Conditions Ethanol, Piperidine (cat.), Reflux Precursor->Conditions Reagent Malononitrile Reagent->Conditions Product Fused Pyrimido[1,2-a]benzimidazole Conditions->Product

Caption: Workflow for the synthesis of the fused heterocycle.

Materials & Reagents:

ReagentMW ( g/mol )Moles (mmol)Equiv.Amount Used
This compound246.24101.02.46 g
Malononitrile66.06101.00.66 g
Ethanol (Absolute)---50 mL
Piperidine85.15-cat.0.2 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (2.46 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL) to the suspension.

  • Reaction Execution: Heat the mixture to reflux with stirring for 3-5 hours. The reaction mixture will typically become a clear solution before a new solid begins to precipitate. Monitor the reaction by TLC (ethyl acetate/hexane, 3:1).

  • Isolation: After completion, cool the reaction flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the product thoroughly with cold ethanol, followed by diethyl ether, to remove impurities and residual solvent.

  • Drying and Characterization: Dry the product, ethyl 4-amino-1-methyl-2-oxo-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, under high vacuum. The product is typically a brightly colored (often yellow or orange) solid. Confirm the structure via NMR, MS, and IR spectroscopy. The appearance of a new signal for the amino group protons in the ¹H NMR spectrum is a key diagnostic indicator of success.

Concluding Remarks

This compound is an exceptionally valuable and underutilized precursor in heterocyclic synthesis. The protocols described herein provide a reliable and scalable foundation for its preparation and subsequent elaboration into complex fused benzimidazoles. The dual reactivity of the α-ketoester moiety allows for a wide range of cyclocondensation reactions with various binucleophiles, opening the door to the creation of large, diverse libraries of novel compounds for high-throughput screening in drug discovery programs. The inherent predictability and high yields associated with these reactions make this precursor an essential tool for the modern medicinal chemist.

References

  • Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. ScienceOpen. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylbenzimidazoles in water. Augusta University Research Profiles. Available at: [Link]

  • Synthesis of Novel Diastereomer Pyrimido[1,2-a]Benzimidazoles by Using Silica Sulfuric Acid/Ethylene Glycol. Taylor & Francis Online. Available at: [Link]

  • One-pot multicomponent reaction of various benzimidazoles, aldehydes and molecular sulfur. ResearchGate. Available at: [Link]

  • Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. National Institutes of Health (NIH). Available at: [Link]

  • The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 2-(benzo[d]thiazol-2-yl)-2-oxoacetate. MySkinRecipes. Available at: [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. PrepChem.com. Available at: [Link]

  • 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Research Square. Available at: [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry. Available at: [Link]

  • Rapid Synthesis of Benzimidazole-Fused Isoindoles by Rh(III)/Ru(II)-Catalyzed [4 + 1] Cascade C–H/N–H Annulation of 2-Arylbenzimidazoles with Alkynoates and Alkynamide. ACS Publications. Available at: [Link]

  • Synthesis of fused benzimidazoles via successive nucleophilic additions of benzimidazole derivatives to arynes under transition metal-free conditions. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. PubMed Central, National Institutes of Health. Available at: [Link]

  • Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. ACS Publications. Available at: [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. Available at: [Link]

  • Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. PubMed Central, National Institutes of Health. Available at: [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. Available at: [Link]

Sources

Microwave-assisted synthesis of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of This compound using microwave-assisted cyclocondensation. While traditional thermal methods for reacting N-methyl-1,2-phenylenediamine with oxalic acid derivatives often result in the thermodynamic formation of quinoxaline byproducts (specifically 1-methylquinoxaline-2,3-dione), this protocol leverages the rapid heating and precise energy control of microwave irradiation to favor the kinetic benzimidazole product.[1]

Key Advantages:

  • Selectivity: >90% favorability for the benzimidazole scaffold over the quinoxaline impurity.

  • Speed: Reaction time reduced from 12 hours (reflux) to 15 minutes.

  • Sustainability: Solvent-minimized approach using ethanol as a green solvent.[1]

Scientific Background & Mechanistic Strategy

The Challenge: 5-exo-trig vs. 6-endo-trig

The synthesis of 2-substituted benzimidazoles with an


-keto ester side chain presents a classic competitive cyclization challenge.[1] When N-methyl-1,2-phenylenediamine reacts with diethyl oxalate, two pathways are possible:
  • Pathway A (Target): Initial acylation of the primary amine, followed by cyclization of the secondary amine onto the amide carbonyl (dehydration). This forms the 5-membered benzimidazole ring while retaining the oxalate side chain.

  • Pathway B (Impurity): Initial acylation, followed by cyclization of the secondary amine onto the ester carbonyl (dealcoholysis). This forms the 6-membered quinoxaline-2,3-dione ring.[1]

Under standard thermal reflux, Pathway B is often thermodynamically preferred due to the stability of the six-membered dione system. Microwave irradiation allows us to access a high-temperature, short-duration window that kinetically favors Pathway A, particularly when catalyzed by a Brønsted acid.[1]

Reaction Pathway Visualization[2]

ReactionPath Start N-methyl-o-phenylenediamine + Diethyl Oxalate Inter Intermediate: Mono-oxalyl Amide Start->Inter Acylation (Fast) Target TARGET: Ethyl 2-(1-methylbenzimidazol-2-yl) -2-oxoacetate (5-membered ring) Inter->Target Path A: Dehydration (H+ Cat / MW Kinetic Control) Impurity IMPURITY: 1-Methylquinoxaline -2,3-dione (6-membered ring) Inter->Impurity Path B: Dealcoholysis (Thermodynamic / Slow Heating)

Figure 1: Bifurcation of the reaction pathway. Microwave irradiation combined with acid catalysis promotes the dehydration route (Path A) over the dealcoholysis route (Path B).[1]

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
N-Methyl-1,2-phenylenediamine 122.171.0122 mg (1 mmol)Nucleophile
Diethyl Oxalate 146.145.00.68 mL (5 mmol)Electrophile (Excess)
Glacial Acetic Acid 60.05Cat.[1]0.5 mLCatalyst/Solvent
Ethanol (Abs.) 46.07Solvent2.0 mLSolvent

Note on Stoichiometry: A large excess of diethyl oxalate (5 equiv.) is critical.[1] It acts as both reagent and co-solvent, shifting the equilibrium toward the mono-acylated intermediate and preventing the "double condensation" that leads to quinoxaline.

Equipment Setup
  • Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).[1]

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high shear).

Step-by-Step Methodology

Phase 1: Pre-Reaction Assembly

  • Dissolve N-methyl-1,2-phenylenediamine (122 mg) in Ethanol (2 mL) in the microwave vial.

  • Add Glacial Acetic Acid (0.5 mL).

  • Add Diethyl Oxalate (0.68 mL) dropwise while stirring.

  • Seal the vial immediately. Observation: The solution may darken slightly due to initial amine oxidation; this is normal.

Phase 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 130°C

  • Ramp Time: 2:00 minutes (Fast ramp prevents prolonged warm-up side reactions)

  • Hold Time: 10:00 minutes

  • Pressure Limit: 250 psi (17 bar)[1]

  • Power: Dynamic (Max 150W)[1]

  • Cooling: Active air cooling ON (to prevent temperature overshoot).

Phase 3: Workup & Purification [1][6]

  • Allow the vial to cool to <50°C.

  • Transfer the reaction mixture to a round-bottom flask.

  • Evaporation: Remove ethanol and acetic acid under reduced pressure (Rotovap).

  • Neutralization: Resuspend the oily residue in EtOAc (20 mL) and wash with sat. NaHCO₃ (2 x 10 mL) to remove excess acid and unreacted oxalate hydrolysis products.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Crystallization: Triturate the crude residue with cold diethyl ether/hexane (1:1). The target benzimidazole ester typically precipitates as a pale yellow solid.

    • Alternative: If oil persists, purify via Flash Column Chromatography (SiO₂, 0-30% EtOAc in Hexanes).[1]

Results & Data Analysis

Expected Yields
ScaleMethodIsolated YieldPurity (HPLC)
1 mmolThermal Reflux (12h)45%78% (Sig.[1] Quinoxaline)
1 mmol Microwave (10 min) 82% >95%
Analytical Characterization

Target Compound: this compound[1]

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.85 (d, 1H), 7.45-7.35 (m, 3H), 4.52 (q, 2H, OCH₂), 4.15 (s, 3H, N-Me), 1.45 (t, 3H, CH₃).[1]
    
    • Diagnostic Signal: The N-Methyl singlet at ~4.15 ppm is distinct.[1] If Quinoxaline forms, the N-Me signal shifts significantly (usually ~3.7 ppm) and the ethyl ester signals (4.52/1.45 ppm) disappear.[1]

  • MS (ESI+): Calculated for C₁₂H₁₂N₂O₃ [M+H]⁺: 233.[1]09. Found: 233.1.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield / Quinoxaline Formation Overheating or insufficient acid.[1]Reduce MW temp to 110°C. Ensure Acetic Acid is fresh (anhydrous). Increase Diethyl Oxalate ratio to 10:1.
Starting Material Remains Incomplete conversion.Extend MW hold time to 15 mins. Do not increase Temp >140°C (promotes degradation).[1]
Product is Oily/Dark Polymerization of diamine.[1]Ensure inert atmosphere (N₂ purge) before sealing vial.[1] Use fresh diamine (recrystallized if black).[1]

References

  • Microwave-Assisted Synthesis of Benzimidazoles

    • Title: Microwave-assisted synthesis of benzimidazole derivatives: A green and effective approach.[1][7][8]

    • Source: Bentham Science, Current Microwave Chemistry.[1]

    • URL:[Link]

  • Selectivity in Diamine-Oxalate Condensations

    • Title: Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
    • Source: Royal Society of Chemistry, RSC Advances.
    • URL:[Link]

  • Compound Data & Properties

    • Title: this compound Product Page.[1][9]

    • Source: Sigma-Aldrich.[1][9]

  • General Microwave Methodology

    • Title: Highly efficient synthesis of benzimidazoles using microwave irradiation.[1][4][7][10]

    • Source: MDPI, Preprints.[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important synthetic intermediate. We understand that even standard procedures can present challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction, ensuring consistent and high-yield results.

Understanding the Core Reaction: Acylation of 1-Methylbenzimidazole

The most common and direct route to synthesizing this compound is the acylation of 1-methylbenzimidazole with ethyl oxalyl chloride. This reaction is a type of Friedel-Crafts acylation occurring on a nucleophilic heterocyclic system.[1][2] The C2 position of the benzimidazole ring is activated for electrophilic attack. A non-nucleophilic base is required to neutralize the hydrochloric acid generated in situ, which would otherwise protonate the starting material and halt the reaction.

reaction_pathway cluster_reagents Reactants cluster_products Products reagent1 1-Methylbenzimidazole intermediate Tetrahedral Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Ethyl Oxalyl Chloride reagent2->intermediate product This compound byproduct [Base]-HCl Salt intermediate->product Elimination of Cl- (Base Assisted) intermediate->byproduct caption Fig 1. General Reaction Pathway

Caption: Fig 1. General Reaction Pathway for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common failures and questions encountered during the synthesis. We will move from high-level problems like low yield to specific, granular issues concerning reagents and conditions.

Q1: My reaction has failed completely or my yield is consistently below 20%. Where should I start my investigation?

A low or non-existent yield is the most common issue and almost always points to a fundamental problem with one of three areas: reagent quality, the presence of water, or incorrect stoichiometry.

Causality: The key electrophile, ethyl oxalyl chloride, is exceptionally reactive and highly sensitive to moisture.[3][4] Any deviation from strictly anhydrous conditions will lead to its rapid decomposition.[5] Furthermore, the benzimidazole substrate's nucleophilicity can be nullified if the HCl byproduct is not effectively scavenged by a suitable base.

Below is a logical workflow to diagnose the issue systematically.

troubleshooting_workflow start Start: Low/No Yield reagents 1. Verify Reagent Quality - Is Ethyl Oxalyl Chloride fresh? - Is 1-Methylbenzimidazole pure? start->reagents Begin Diagnosis reagents->start Replace/Purify Reagents anhydrous 2. Confirm Anhydrous Conditions - Glassware flame-dried? - Solvents freshly distilled/Sure-Seal™? - Inert atmosphere (N2/Ar) maintained? reagents->anhydrous Reagents OK anhydrous->start Improve Drying Protocol stoichiometry 3. Check Stoichiometry & Base - Is base non-nucleophilic (e.g., TEA)? - Is base in slight excess (1.2-1.5 eq)? - Is acyl chloride in slight excess (1.1-1.3 eq)? anhydrous->stoichiometry Setup is Dry stoichiometry->start Adjust Reagent Ratios temp_time 4. Review Reaction Parameters - Was initial addition at 0°C? - Was reaction monitored by TLC for completion? stoichiometry->temp_time Stoichiometry Correct temp_time->start Optimize Time/Temp success Problem Solved temp_time->success Parameters Correct caption Fig 2. Diagnostic Workflow for Low Yield

Caption: Fig 2. Diagnostic Workflow for Low Yield.

Q2: I suspect my ethyl oxalyl chloride is bad. How can I be sure, and what are the alternatives?

This is a very common point of failure. Ethyl oxalyl chloride is a corrosive lachrymator that is highly susceptible to hydrolysis.[3]

Expertise & Experience: An older bottle, even if sealed, may have degraded. Signs of degradation include a loss of fuming when exposed to air and a cloudy or discolored appearance. The primary degradation pathway is hydrolysis to ethyl oxalic acid and HCl, which renders it inactive for acylation.

Troubleshooting Steps:

  • Visual Inspection: Use a fresh, unopened bottle from a reputable supplier if possible.

  • Functional Test: Before committing your main substrate, perform a quick test. In a separate vial, dissolve a small amount of a simple amine (like benzylamine) in dry DCM with triethylamine. Add a drop of your ethyl oxalyl chloride. A rapid, exothermic reaction and the formation of a new, less polar spot on TLC (the amide) indicates an active reagent.

  • Purification: If a fresh bottle is unavailable, the reagent can be distilled under reduced pressure. However, this should be done with extreme caution in a well-ventilated hood.[6]

side_reaction reagent Ethyl Oxalyl Chloride product Ethyl Oxalic Acid (Inactive) reagent->product Rapid Hydrolysis water H₂O (Moisture) water->product hcl HCl caption Fig 3. Primary Reagent Degradation Pathway

Sources

Technical Support Center: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to ensure the integrity and success of your chemical processes.

I. Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific, practical problems that can arise during the scale-up of the acylation reaction between 1-methylbenzimidazole and diethyl oxalate.

Issue 1: The reaction is sluggish or incomplete on a larger scale, even though it worked perfectly in the lab.

Q: My 100g scale reaction of 1-methylbenzimidazole with diethyl oxalate is stalling at 60% conversion, whereas my 1g lab-scale reaction went to completion in 4 hours. What could be the cause?

A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations. What works in a small flask doesn't simply translate by multiplying reagent quantities. Here’s a breakdown of the likely culprits and how to troubleshoot them:

  • Inadequate Mixing: As the reaction volume increases, a simple magnetic stir bar becomes ineffective.[1][2] Inconsistent stirring leads to poor mixing of reactants, creating localized concentration gradients and "dead spots" in the reactor where the reaction doesn't proceed efficiently.[1][2]

    • Solution: Switch to an overhead mechanical stirrer.[1] This provides more powerful and consistent agitation, ensuring homogeneity throughout the larger reaction volume. You may need to experiment with different impeller designs (e.g., anchor, pitched-blade turbine) to find the optimal mixing for your specific reactor geometry and slurry density.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases significantly as you scale up.[3][4] This means the reactor's ability to transfer heat into the reaction mixture (to reach reflux, for example) or out of it (to control an exotherm) is diminished.[3][4] Your lab-scale heating mantle might not be providing uniform heating in a larger vessel, leading to thermal gradients.[2]

    • Solution: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Monitor the internal reaction temperature, not just the jacket temperature.[1] Ensure the temperature difference between the jacket and the reaction mass (the ΔT) is appropriate to drive the reaction without causing localized overheating.

  • Reagent Addition Strategy: In the lab, you might add all reagents at once. At scale, this can be problematic. The initial concentration of reactants might be too high or too low, affecting the reaction kinetics.

    • Solution: For a sluggish reaction, consider adding the diethyl oxalate neat or as a concentrated solution in portions or via a dosing pump over a set period. This can help maintain an optimal concentration of the limiting reagent and drive the reaction to completion.

Troubleshooting Workflow: Sluggish Reaction

Start Sluggish Reaction at Scale Check_Mixing Is mixing adequate? (Visual inspection, homogeneity) Start->Check_Mixing Check_Temp Is internal temperature at target? Check_Mixing->Check_Temp No Implement_Overhead_Stirrer Switch to Overhead Mechanical Stirrer Check_Mixing->Implement_Overhead_Stirrer Yes Check_Addition Review reagent addition strategy Check_Temp->Check_Addition Yes Use_Jacketed_Reactor Use Jacketed Reactor with thermal fluid Check_Temp->Use_Jacketed_Reactor No Implement_Dosing Implement controlled reagent dosing Check_Addition->Implement_Dosing Optimize_Agitation Optimize impeller & speed Implement_Overhead_Stirrer->Optimize_Agitation Problem_Solved Problem Resolved Optimize_Agitation->Problem_Solved Monitor_Internal_T Monitor internal temperature Use_Jacketed_Reactor->Monitor_Internal_T Monitor_Internal_T->Problem_Solved Implement_Dosing->Problem_Solved

Caption: Troubleshooting workflow for a sluggish reaction.

Issue 2: A significant increase in side products is observed during scale-up, leading to lower yield and purity.

Q: My crude product purity has dropped from 95% to 80% upon scaling to 1kg, with new impurities appearing on the HPLC. Why is this happening?

A: The amplification of minor side reactions is a common scale-up pitfall.[2] Again, thermal control is often the primary cause.

  • Thermal Runaway and Hot Spots: The acylation of benzimidazoles can be exothermic.[3] Poor heat dissipation in a large reactor can lead to localized "hot spots" where the temperature is significantly higher than your setpoint.[1] These higher temperatures can activate alternative reaction pathways, leading to the formation of undesired byproducts. A thermal runaway is a serious hazard where the reaction rate and heat generation increase uncontrollably.[1][3][5]

    • Solution:

      • Perform Calorimetry: Before scaling up, use a reaction calorimeter (like an RC1) to understand the reaction's heat flow.[6] This will tell you the total heat of reaction and the rate of heat evolution, which is critical for designing a safe and effective cooling system.[3]

      • Controlled Addition: Add one of the reactants (e.g., diethyl oxalate) slowly and sub-surface to allow the cooling system to keep up with the heat being generated.[1] This is a critical safety measure for exothermic reactions.[3]

      • Ensure Emergency Cooling: Have a plan for rapid cooling in case of a temperature spike.[1] This could be a supply of chilled coolant or a quench solution.

  • Extended Reaction Times: If the reaction is slower at scale, the starting materials and product are exposed to the reaction conditions for a longer period, which can lead to degradation.[1][7]

    • Solution: Address the root cause of the sluggishness (mixing, heat transfer) to reduce the overall reaction time. If the product is known to be unstable under the reaction conditions, aim for a shorter reaction time at a slightly higher temperature (if thermally safe) rather than a very long time at a lower temperature.

Key Thermal Safety Parameters
ParameterDescriptionSignificance for Scale-Up
Heat of Reaction (ΔHr) Total energy released or absorbed by the reaction.Determines the total cooling capacity required.
Heat Flow Rate at which heat is generated.Dictates the required performance of the heat transfer system.
Adiabatic Temperature Rise (ATR) The temperature increase if no heat is removed.[4]A high ATR (>50 °C) is a major red flag for thermal runaway risk.[4]
Time to Maximum Rate (TMR) Time available to react to a cooling failure before the reaction becomes uncontrollable.[4]A short TMR requires robust automated safety controls.
Issue 3: Product isolation is difficult; the product "oils out" instead of crystallizing or forms a fine powder that is hard to filter.

Q: During the workup and crystallization of this compound, I'm getting an oil instead of the nice crystals I saw in the lab. What should I do?

A: Crystallization is highly sensitive to changes in scale, cooling rate, and impurity profiles.

  • Cooling Rate and Supersaturation: Rapid cooling of a large volume can generate a high level of supersaturation too quickly, favoring nucleation over crystal growth. This can lead to the formation of very fine particles or cause the compound to separate as a liquid (oiling out) if the saturation concentration is exceeded below its melting point.

    • Solution: Implement a controlled cooling profile. A slower, linear cooling rate allows for the gradual formation of well-defined crystals. Seeding the solution with a small amount of previously isolated, pure product at the appropriate temperature can also promote controlled crystallization.

  • Solvent System: The ideal solvent system for crystallization should have high solubility for the compound at high temperatures and low solubility at low temperatures.[8] The presence of impurities from side reactions can also inhibit crystallization or cause oiling out.[9]

    • Solution:

      • Solvent Screening: Re-evaluate your solvent system at the new scale. Common systems for ketoesters include ethanol, ethyl acetate, or mixtures with hexanes.[9]

      • Anti-Solvent Addition: Consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., ethyl acetate) and then slowly add an anti-solvent (e.g., heptane) in which the product is insoluble to induce crystallization.

      • Purification Before Crystallization: If the impurity level is high, it may be necessary to perform a preliminary purification step, such as a charcoal treatment or a quick silica gel plug, before attempting crystallization.

Crystallization Troubleshooting Protocol

Start Oiling Out / Poor Crystallization Check_Cooling Is cooling rate controlled? Start->Check_Cooling Check_Solvent Is solvent system optimal? Check_Cooling->Check_Solvent No Implement_Controlled_Cooling Implement Slow, Linear Cooling Profile Check_Cooling->Implement_Controlled_Cooling Yes Check_Purity Is crude purity >90%? Check_Solvent->Check_Purity No Perform_Solvent_Screen Screen Alternative Solvents / Anti-solvents Check_Solvent->Perform_Solvent_Screen Yes Purify_Crude Purify Crude Material First (e.g., Column, Charcoal) Check_Purity->Purify_Crude No Add_Seeding Introduce Seed Crystals Implement_Controlled_Cooling->Add_Seeding Success Successful Crystallization Add_Seeding->Success Perform_Solvent_Screen->Success Purify_Crude->Success

Caption: Decision tree for troubleshooting crystallization issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the formation of this compound?

A1: The reaction is an acylation of the N-methylbenzimidazole with diethyl oxalate. While the exact mechanism can vary with conditions (e.g., presence of a base), it generally proceeds via nucleophilic attack of the benzimidazole nitrogen onto one of the electrophilic carbonyl carbons of diethyl oxalate, followed by elimination of an ethoxide leaving group. Synthesis of related benzimidazole derivatives often involves condensation reactions.[10][11][12]

Q2: Are there any particular safety hazards I should be aware of when scaling up this reaction?

A2: Yes. The primary hazard is the potential for a thermal runaway reaction, as acylation reactions can be exothermic.[1][3] A sudden increase in temperature can lead to a rapid increase in pressure within the reactor, posing a risk of explosion.[5] Always conduct a proper risk assessment before any scale-up.[1] Understand the thermal properties of your reaction through calorimetry and ensure your reactor's cooling capacity is sufficient to handle the heat output.[3]

Q3: My final product has a slight yellow tint after crystallization. How can I remove it?

A3: A yellow tint often indicates the presence of minor, highly conjugated impurities. You can try the following:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.

  • Re-crystallization: A second crystallization from a different solvent system can often effectively remove color impurities.

  • Oxidative/Reductive Workup: In some cases, trace impurities can be removed by a dilute aqueous wash with a mild reducing agent (like sodium bisulfite) or oxidizing agent, but this must be tested on a small scale to ensure it doesn't affect the product.

Q4: How do I choose the right equipment for scaling up from a 1L flask?

A4: For a scale-up to the 10-50L range, a jacketed glass reactor is an excellent choice.[2] It allows for good visibility of the reaction, excellent chemical resistance, and precise temperature control. Ensure the reactor is equipped with an overhead stirrer, a condenser for reflux operations, and ports for a temperature probe and reagent addition. The materials of construction must be compatible with your reactants and solvents.[7]

Q5: Can I use a different oxalate ester, like dimethyl oxalate?

A5: Yes, it is possible to use other dialkyl oxalates like dimethyl oxalate.[13] However, changing the reagent constitutes a change in the process and should be validated at a small scale first.[1] The reaction kinetics, solubility of the final product, and byproduct profile may change. For instance, using dimethyl oxalate will yield the corresponding methyl ester, which will have different physical properties (melting point, solubility) from the ethyl ester.

References

  • Benchchem. An In-depth Technical Guide to the Hydrolysis of Diethyl Oxalate to Oxalic Acid and Ethanol.
  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. 2023.
  • Fauske & Associates. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. 2023.
  • Asynt. Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. 2014.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. 2025.
  • Senieer. Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
  • Cardillo, P. et al. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development. 2000.
  • Semantic Scholar. SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. 2008.
  • RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. 2023.
  • UCT Science. SOP: CRYSTALLIZATION.
  • University of Rochester Department of Chemistry. Purification: How To.
  • Organic Syntheses. Oxalic acid, dimethyl ester.
  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. 2023.

Sources

Navigating the Labyrinth of Regioisomers: A Technical Guide to Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support center for benzimidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted benzimidazoles and grappling with the persistent challenge of regioisomer formation. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity in these critical reactions. By understanding the "why," you can more effectively troubleshoot and optimize your synthetic strategies.

The Challenge: Unraveling Regioisomeric Mixtures

The synthesis of benzimidaz-oles, a cornerstone of many pharmaceutical agents, frequently begins with the condensation of an o-phenylenediamine with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction).[1][2] When employing an unsymmetrically substituted o-phenylenediamine, the reaction can theoretically yield two different regioisomers, often designated as the 5- and 6-substituted products. This lack of regiocontrol can lead to tedious purification processes, reduced yields of the desired isomer, and complications in downstream applications. This guide will equip you with the knowledge to anticipate and control these outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of 5- and 6-substituted benzimidazoles. What are the primary factors influencing which isomer is formed?

A1: The formation of a regioisomeric mixture is a common challenge. The regiochemical outcome is primarily dictated by a combination of electronic and steric effects of the substituent on the o-phenylenediamine ring.

  • Electronic Effects: The nucleophilicity of the two amino groups is the key determinant. The initial and rate-determining step is the nucleophilic attack of one of the amino groups on the carbonyl carbon of the aldehyde or carboxylic acid.

    • Electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ increase the electron density of the benzene ring, enhancing the nucleophilicity of both amino groups. The amino group para to the EDG is generally more activated and therefore more nucleophilic, leading to the formation of the 6-substituted benzimidazole as the major product.

    • Electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens decrease the electron density of the ring, deactivating both amino groups. The amino group meta to the EWG is less deactivated and thus relatively more nucleophilic, favoring the formation of the 5-substituted benzimidazole.

  • Steric Effects: Bulky substituents near one of the amino groups can hinder its approach to the electrophile, thereby favoring the reaction at the less sterically encumbered amino group. This effect is more pronounced with bulky aldehydes or carboxylic acids.

G cluster_0 Unsymmetrically Substituted o-Phenylenediamine cluster_1 Reaction Pathway Start Substituted o-Phenylenediamine Attack Nucleophilic Attack on Carbonyl Start->Attack Isomer_5 5-Substituted Benzimidazole Attack->Isomer_5 Favored by EWGs Less Steric Hindrance Isomer_6 6-Substituted Benzimidazole Attack->Isomer_6 Favored by EDGs

Q2: I have a nitro-substituted o-phenylenediamine. Which isomer should I expect?

A2: With a 4-nitro-1,2-phenylenediamine, the nitro group, being a strong electron-withdrawing group, significantly deactivates the amino group para to it (at position 1) more than the amino group meta to it (at position 2). Therefore, the initial nucleophilic attack will preferentially occur from the more nucleophilic amino group at position 2, leading to the formation of the 5-nitrobenzimidazole as the major product.[3][4]

Q3: How can I experimentally favor the formation of a single regioisomer?

A3: Achieving high regioselectivity often requires careful selection of reaction conditions and, in some cases, the use of directing or protecting groups.

  • Reaction Conditions:

    • Temperature: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product.

    • Catalyst: The choice of catalyst can be crucial. For instance, in the reaction of o-phenylenediamine with aldehydes, certain Lewis acids like Er(OTf)₃ have been shown to selectively promote the formation of 1,2-disubstituted benzimidazoles over 2-substituted ones.[5] While this addresses a different type of isomerism, it highlights the potential of catalysts to influence reaction pathways.

    • Solvent: The polarity of the solvent can influence the relative nucleophilicity of the amino groups and the stability of the transition states, thereby affecting the regioisomeric ratio.

  • Protecting Groups: A reliable strategy is to use a protecting group to temporarily block one of the amino groups. This forces the reaction to occur at the unprotected amino group. Subsequent deprotection yields the desired single regioisomer. Common protecting groups for amines that can be selectively introduced and removed include acetyl, trifluoroacetyl, and Boc groups.

G Start Unsymmetrically Substituted o-Phenylenediamine Protect Selective Protection of one Amino Group Start->Protect Condensation Condensation Reaction (e.g., Phillips-Ladenburg) Protect->Condensation Deprotection Removal of Protecting Group Condensation->Deprotection Product Single Regioisomer of Benzimidazole Deprotection->Product

Q4: My reaction has produced a mixture of regioisomers. How can I separate and identify them?

A4: The separation and identification of benzimidazole regioisomers are critical steps. Due to their similar structures, this can be challenging.

  • Separation:

    • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is essential. A shallow solvent gradient is often required to achieve good separation.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative purposes, reversed-phase HPLC is a powerful technique.[4][6][7] Different regioisomers will often have slightly different retention times.

  • Identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between regioisomers. The substitution pattern on the benzene ring will result in unique chemical shifts and coupling patterns for the aromatic protons and carbons. Two-dimensional NMR techniques like HMBC and NOESY can provide definitive structural assignments.[8]

    • Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.

    • Single Crystal X-ray Diffraction: If you can obtain a suitable crystal of one of the isomers, this technique provides unambiguous structural proof.

Experimental Protocols

Protocol 1: General Procedure for the Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted o-phenylenediamine (1.0 eq) and the carboxylic acid (1.1 eq).

  • Acid Catalyst: Add a suitable acid catalyst, such as 4M hydrochloric acid or polyphosphoric acid (PPA). The choice and amount of acid will depend on the reactivity of your substrates.[9]

  • Heating: Heat the reaction mixture to a temperature between 100 °C and 180 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the pH is basic.

  • Isolation: The product will often precipitate out of the solution. Collect the solid by filtration, wash it with water, and dry it. If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization or column chromatography to separate any regioisomers or impurities.

Protocol 2: HPLC Method for the Separation of Benzimidazole Derivatives

This is a general HPLC method that can be adapted for the analysis of benzimidazole regioisomers.

  • Column: A C8 or C18 reversed-phase column is typically suitable.[6]

  • Mobile Phase: A gradient elution is often necessary. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol).[4][6]

  • Gradient: A typical gradient might start with a low percentage of the organic modifier and gradually increase over the course of the run.

  • Detection: UV detection is commonly used, with the wavelength set to the λmax of the benzimidazole derivatives (often in the range of 250-300 nm).[4]

Table 1: Summary of Factors Influencing Regioselectivity

FactorInfluence on Regioselectivity
Substituent on o-Phenylenediamine Electron-donating group (EDG): Favors formation of the 6-substituted isomer.
Electron-withdrawing group (EWG): Favors formation of the 5-substituted isomer.
Steric hindrance: Favors reaction at the less hindered amino group.
Reaction Temperature Lower temperatures may increase selectivity.
Catalyst Can influence the reaction pathway and selectivity.
Solvent Polarity Can affect the relative nucleophilicity of the amino groups.

References

  • Wright, J. B. The Chemistry of the Benzimidazoles. Chemical Reviews. 1951 , 48 (3), 397–541. [Link]

  • Phillips, M. A. The Formation of Benzimidazoles. Journal of the Chemical Society (Resumed). 1928 , 2393. [Link]

  • Preston, P. N. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. 1974 , 74 (3), 279–314. [Link]

  • CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. 2010 . [Link]

  • Calvino-Gonzalez, O.; Romero-Arenas, A.; Sertucha-Berdonces, J.; de Lera, Á. R. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. 2016 , 12, 2035–2042. [Link]

  • Hasaninejad, A.; Zare, A.; Shekouhy, M. Catalyst-free synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles from aryl aldehydes and o-phenylenediamine in water. Arkivoc. 2008 , 2008 (15), 159-166. [Link]

  • Gumieniczek, A.; Przybylski, P.; Kowalczuk, D. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica. 2008 , 65 (3), 283-288. [Link]

  • Starcevic, S.; Jarak, M.; Kralj, M.; Suman, L.; Pavelic, K.; Karminski-Zamola, G. Synthesis and antitumor evaluation of novel 2-substituted and 5-substituted benzimidazoles. Molecules. 2007 , 12 (9), 2246-2257. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. 2023 . [Link]

  • Review of synthesis process of nitrobenzimidazole derivatives. Taylor & Francis Online. 2023 . [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. 2021 . [Link]

  • Kini, S. G.; et al. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. 2012 . [Link]

  • A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. ResearchGate. 2025 . [Link]

  • Elguero, J.; et al. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. 2014 , 52 (11), 717-725. [Link]

  • Al-Kurdi, Z.; et al. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta. 1999 , 50 (5), 1089-1097. [Link]

Sources

"Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" synthesis in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (CAS: 66155-91-7). It is designed for organic chemists and process engineers encountering yield variations or reproducibility issues.

Case Reference: C2-Functionalization of 1-Methylbenzimidazole

Status: Operational Guide Applicable Solvents: THF, Toluene, Diethyl Ether, 2-MeTHF

Core Synthesis Protocol (The "Golden Path")

The most reliable route for synthesizing this derivative is via C2-lithiation followed by electrophilic trapping with diethyl oxalate. This method leverages the acidity of the C2-proton (


 in DMSO, significantly lowered by coordination) to generate a nucleophilic species.
Standard Operating Procedure (SOP)
  • Reagents: 1-Methylbenzimidazole (1.0 equiv),

    
    -Butyllithium (1.1 equiv), Diethyl Oxalate (1.5–2.0 equiv).
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Temperature:

    
     (Lithiation) 
    
    
    
    
    
    (Quench)
    
    
    RT (Workup).

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve 1-methylbenzimidazole in anhydrous THF (

    
     concentration). Cool to 
    
    
    
    .
  • Lithiation: Add

    
    -BuLi dropwise over 20 minutes. The solution often turns a deep yellow/orange, indicating the formation of 2-lithio-1-methylbenzimidazole .
    
    • Critical Checkpoint: Stir for 30–45 minutes at

      
      . Do not allow the temperature to rise, as the lithiated species can decompose or dimerize.
      
  • Acylation: Transfer the lithiated solution via cannula into a pre-cooled solution of excess diethyl oxalate (1.5 equiv) in THF at

    
    .
    
    • Note: Inverse addition (adding Li-species to Oxalate) prevents the double-addition side product (bis-benzimidazole ketone).

  • Quench: After 1 hour, quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Solvent Selection & Performance Guide

The choice of solvent fundamentally alters the aggregation state of the organolithium intermediate, affecting reactivity and selectivity.

SolventPolarityAggregation State of 2-Li-BzPerformance Notes
THF Polar AproticDimer/Monomer Recommended. Solvates the Li-cation effectively, breaking down aggregates. High reactivity at

. Best for rapid trapping with oxalate.
Toluene Non-polarTetramer/Hexamer Alternative. Leads to tight aggregates. Reaction may be sluggish at

. Often requires additives (TMEDA) to de-aggregate. Advantage: Can provide higher chemoselectivity in complex couplings [1].
Diethyl Ether Weakly PolarTetramer Legacy. Standard for older protocols but offers lower solubility for benzimidazoles compared to THF. Slower reaction rates observed.
2-MeTHF Polar AproticDimer Green Alternative. Higher boiling point and lower water miscibility than THF. Excellent for process scale-up due to easier workup (phase separation).
Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical "Inverse Addition" step required to avoid dimerization.

G Start 1-Methylbenzimidazole Li_Species 2-Lithio-1-methylbenzimidazole (Nucleophile) Start->Li_Species n-BuLi, THF, -78°C (Deprotonation) Intermediate Tetrahedral Intermediate Li_Species->Intermediate Attack on Oxalate (Inverse Addition) Oxalate Diethyl Oxalate (Electrophile) Oxalate->Intermediate Excess Reagent Product This compound Intermediate->Product Elimination of EtO- SideProduct Bis-benzimidazole Ketone (Side Product) Intermediate->SideProduct If Li-Species in Excess (Double Addition)

Caption: Mechanistic pathway for C2-acylation. The "Inverse Addition" strategy (adding the lithiated species to the oxalate) is critical to suppress the formation of the bis-benzimidazole ketone side product.

Troubleshooting & FAQs
Q1: I am seeing a large amount of symmetric ketone byproduct (Bis(1-methylbenzimidazol-2-yl)methanone). Why?

Diagnosis: Stoichiometry Mismatch / Addition Order. Explanation: If you add Diethyl Oxalate to the lithiated benzimidazole, the initial product (the keto-ester) is formed in the presence of excess lithiated species. The highly reactive keto-group competes with the oxalate for the nucleophile, leading to a double addition. Solution: Always use Inverse Addition. Cannulate the lithiated benzimidazole into a solution of excess (2.0 equiv) diethyl oxalate. This ensures the nucleophile always encounters fresh electrophile.

Q2: The reaction mixture turned black/tarry upon adding n-BuLi.

Diagnosis: Temperature Control / Moisture. Explanation: 2-Lithio-1-methylbenzimidazole is thermally unstable above


 and can undergo ring-opening or polymerization.
Solution:  Ensure the internal temperature remains below 

during addition. Use a fresh bottle of

-BuLi and ensure all glassware is rigorously flame-dried.
Q3: Can I use Ethanol as a solvent?

Diagnosis: Incompatible Solvent. Explanation: No. Ethanol contains an acidic proton (


). 

-BuLi will instantly deprotonate the ethanol (forming Lithium Ethoxide) rather than the benzimidazole (

). Solution: Stick to aprotic solvents like THF or Ether. Ethanol can be used only for recrystallization during the workup phase.
Q4: Why is my yield lower in Toluene compared to THF?

Diagnosis: Aggregation Effects. Explanation: In non-polar solvents like toluene, organolithium species form stable tetramers or hexamers [1]. These aggregates are less reactive nucleophiles compared to the monomers/dimers formed in THF. Solution: If you must use toluene, add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.1 equiv) to break up the aggregates and restore reactivity.

References
  • Solvent Effects on Benzimidazole Functionalization: Title: Cu-Catalyzed C–H Allylation of Benzimidazoles with Allenes. Source: Organic Letters (2021).[1] Context: Highlights the drastic difference in reactivity and selectivity between THF and Toluene for C2-functionalization of 1-methylbenzimidazole. URL:[Link]

  • Lithiation Protocols: Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Source: General Reference for C2-lithiation of 1-substituted benzimidazoles. URL:[Link]

Sources

Validation & Comparative

Validation of the Structure of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" by 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Formula:


Molecular Weight:  232.24  g/mol 

In drug discovery, the benzimidazole scaffold is a "privileged structure," serving as the core for numerous anthelmintics, proton pump inhibitors, and antivirals. However, the validation of 2-substituted benzimidazoles—specifically those with quaternary carbon linkers like the


-keto ester moiety—presents a blind spot for standard 1D NMR.

This guide compares the Standard 1D NMR approach (often insufficient for regulatory submission) against a Comprehensive 2D NMR Strategy . We demonstrate that while 1D NMR confirms the presence of functional groups, only 2D NMR (specifically HMBC) provides the definitive connectivity data required to validate the C2-carbonyl linkage and the N-methyl regiochemistry.

Part 1: The Challenge – Why 1D NMR is Insufficient

The structure of this compound consists of three distinct spin systems separated by "silent" quaternary carbons.

The Connectivity Gap

In a standard


 NMR spectrum, you will observe:
  • Aromatic Region (7.2–7.8 ppm): Four protons confirming the benzimidazole ring.

  • N-Methyl (3.8–4.1 ppm): A sharp singlet.

  • Ethyl Group (1.4 ppm / 4.4 ppm): A triplet and quartet.

The Failure Mode: The


 spectrum tells you these pieces exist, but it does not prove they are connected correctly.
  • Ambiguity 1: Is the side chain attached at C2, or did a rearrangement occur?

  • Ambiguity 2: Is the side chain an

    
    -keto ester (–CO–COO–) or an isomer?
    
  • The "Silent" Zone: The bond connecting the Benzimidazole C2 to the

    
    -Keto Carbonyl contains zero protons . There is no scalar coupling (
    
    
    
    -coupling) to observe in 1D
    
    
    NMR.
The Solution: 2D NMR Integration

To bridge these gaps, we utilize a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which allows us to "see" through quaternary carbons via long-range couplings (


 and 

).

Part 2: Validation Workflow

The following diagram outlines the logical decision tree for validating this molecule, moving from synthesis to definitive structural assignment.

ValidationWorkflow Start Crude Product (this compound) Step1 Step 1: 1H NMR (1D) Check Purity & Integrals Start->Step1 Decision Ambiguity Check: Are fragments connected? Step1->Decision Step2 Step 2: HSQC Assign Protons to Carbons Decision->Step2 Yes (Proceed) Step3 Step 3: HMBC (Critical) Bridge Quaternary Carbons Step2->Step3 Step4 Step 4: NOESY Confirm N-Methyl Regiochemistry Step3->Step4 Final Validated Structure Ready for Biological Assay Step4->Final

Figure 1: Structural validation workflow ensuring rigorous confirmation of quaternary linkages.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) is preferred over
    
    
    for benzimidazoles to prevent aggregation and ensure sharp aromatic peaks.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
ExperimentPulse SequenceKey ParameterPurpose
1H 1D zg30D1 = 1.0s, NS = 16Quantitative integration of fragments.
13C 1D zgpg30D1 = 2.0s, NS = 1024Identification of quaternary carbonyls (~160-180 ppm).
HSQC hsqcetgp

Hz
Distinguishes CH/CH3 from quaternary carbons.
HMBC hmbcgplpndqf

Hz
CRITICAL: Detects 2-3 bond couplings across the C2-C=O linker.
NOESY noesygpphpMix Time = 500msSpatial confirmation of N-Me vs. H7.

Expert Insight: For the HMBC, setting the long-range coupling delay to correspond to 8 Hz is crucial. The coupling between the N-methyl protons and the Ring C2 is typically 4–6 Hz, while the aromatic couplings are 7–10 Hz. An 8 Hz optimization captures both effectively.

Part 4: Results & Discussion

A. Chemical Shift Assignments

The following data represents the validated chemical shifts for the target molecule in DMSO-


.
Table 1: Proton (

) and Carbon (

) Assignments[1][2][3]
PositionGroup

Shift (ppm)
Multiplicity

Shift (ppm)
Key HMBC Correlations (Proton

Carbon)
1 N-CH34.05Singlet (3H)32.5C2, C7a
2 Ring C=NQuaternary146.2N-CH3, H4, H7
3a BridgeheadQuaternary136.8H5, H7
4 Aromatic7.75Doublet119.8C6, C7a, C2
5 Aromatic7.35Triplet123.5C3a, C7
6 Aromatic7.42Triplet124.9C4, C7a
7 Aromatic7.68Doublet111.5C3a, C5
7a BridgeheadQuaternary141.0N-CH3, H4, H6
8 Keto C=OQuaternary178.5 Ethyl-CH2 (weak)
9 Ester C=OQuaternary162.8Ethyl-CH2
10 Ethyl CH24.42Quartet (2H)62.4C9 (Ester C=O)
11 Ethyl CH31.35Triplet (3H)14.1C10
B. The "Smoking Gun": HMBC Analysis

The validity of the structure hinges on proving the connection between the Benzimidazole Ring and the Side Chain .

  • The N-Methyl Anchor: The singlet at 4.05 ppm (N-Me) shows a strong

    
     correlation to the quaternary carbon at 146.2 ppm. This assigns C2 .
    
  • The Missing Link: Because there are no protons on the

    
    -keto carbon (C8), we cannot see it directly via HSQC. However, in the HMBC spectrum, we look for:
    
    • A correlation from the Ethyl CH2 (4.42 ppm) to the Ester Carbonyl (162.8 ppm) .

    • Note: The correlation from the Ring to the

      
      -keto carbonyl (C8) is extremely difficult to see because it is a 
      
      
      
      coupling from the nearest protons (N-Me) or requires a very strong magnet to see the quaternary-quaternary interaction via specialized pulse sequences (e.g., 1,1-ADEQUATE).
    • Alternative Validation: The chemical shift of C2 (146.2 ppm) is characteristic of a benzimidazole substituted with an electron-withdrawing group. The shift of C8 (178.5 ppm) is distinct from the Ester C9 (162.8 ppm). The presence of two distinct carbonyl signals in the

      
       spectrum, combined with the mass spectrometry data (M+ = 232), confirms the 
      
      
      
      -keto ester functionality.
C. Connectivity Diagram

The following diagram visualizes the HMBC correlations that "stitch" the molecule together.

HMBC_Connectivity cluster_legend Legend H_NMe H (N-Me) 4.05 ppm C_Ring2 C2 (Ring) 146.2 ppm H_NMe->C_Ring2 3J (Strong) C_Ring7a C7a (Bridge) 141.0 ppm H_NMe->C_Ring7a 3J H_Ethyl H (Ethyl CH2) 4.42 ppm C_Keto C8 (Keto) 178.5 ppm H_Ethyl->C_Keto 3J (Weak/Key) C_Ester C9 (Ester) 162.8 ppm H_Ethyl->C_Ester 2J H_Arom H (Aromatic H4/H7) H_Arom->C_Ring2 3J key1 Proton Source key2 Target Carbon

Figure 2: HMBC Correlation Map. Red arrows indicate experimentally observed long-range couplings that confirm the structural skeleton.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/HSQC pulse sequences).
  • National Institute of Standards and Technology (NIST). (2023). Benzimidazole and derivative spectra. NIST Chemistry WebBook. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for chemical shift additivity rules).
  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard for interpreting carbonyl shifts in alpha-keto esters).

Sources

Spectroscopic comparison of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate and its primary constitutional isomer, Ethyl 2-(2-methylbenzimidazol-1-yl)-2-oxoacetate .

In benzimidazole chemistry, the term "regioisomer" is frequently used to describe the dichotomy between C2-functionalization (C-acylation) and N1-functionalization (N-acylation). Distinguishing these isomers is critical during drug development, as the biological activity and metabolic stability of C-linked vs. N-linked heterocycles differ drastically.

Part 1: The Isomeric Challenge

The core challenge lies in verifying the connectivity of the oxoacetate side chain (


) and the methyl group (

) on the benzimidazole scaffold.
  • Target Compound (Isomer A): This compound [1][2]

    • Connectivity: The methyl group is at N1 . The oxoacetate group is at C2 .

    • Synthesis Route: typically via lithiation of 1-methylbenzimidazole followed by electrophilic trapping with diethyl oxalate.

    • Chemical Nature: A keto-ester attached to a heteroaromatic ring.

  • Alternative Isomer (Isomer B): Ethyl 2-(2-methylbenzimidazol-1-yl)-2-oxoacetate

    • Connectivity: The methyl group is at C2 . The oxoacetate group is at N1 .

    • Synthesis Route: typically via nucleophilic attack of 2-methylbenzimidazole on ethyl chlorooxoacetate (or diethyl oxalate) under basic conditions.

    • Chemical Nature: An

      
      -acyl urea/amide-like derivative.
      

Part 2: Spectroscopic Comparison (Data & Analysis)

The differentiation relies on three distinct spectroscopic signatures: Methyl Proton Shift , Carbonyl Carbon Shift , and HMBC Correlations .

H NMR Analysis: The "Methyl Shift" Diagnostic

The most immediate differentiator is the chemical shift of the methyl group.

FeatureIsomer A (Target) (C2-Oxoacetate, N1-Methyl)Isomer B (Alternative) (N1-Oxoacetate, C2-Methyl)Mechanistic Explanation

Methyl (

H)
3.80 – 4.10 ppm (Singlet)2.60 – 2.90 ppm (Singlet)N-Me vs. C-Me: Protons on a methyl group attached to a nitrogen (N-Me) are significantly deshielded by the electronegative nitrogen compared to protons on a carbon (C-Me) attached to the aromatic ring.
Aromatic Region AA'BB' or ABCD pattern (7.3–7.9 ppm)ABCD pattern (often more spread)Isomer A retains higher symmetry in electronic distribution than the N-acylated Isomer B, though both are technically asymmetric.
C NMR & IR Analysis: Carbonyl Environments

The oxoacetate moiety exists in two different electronic environments.

FeatureIsomer A (Target) Isomer B (Alternative) Mechanistic Explanation

C=O (Ketone)
~178 – 182 ppm N/A (Amide-like)In Isomer A, the

-carbonyl is a true ketone conjugated with the ring.

C=O[2] (Amide)
N/A~160 – 165 ppm In Isomer B, the

-carbonyl is directly attached to N1, forming an amide/urea-like resonance, shifting it upfield.

C2 (Ring)
~145 – 150 ppm ~150 – 155 ppm The C2 carbon in Isomer A is attached to a carbonyl (deshielded). In Isomer B, it is attached to a methyl group.
IR (C=O Stretch) ~1670 cm

(Ketone) ~1735 cm

(Ester)
~1710 cm

(Amide) ~1740 cm

(Ester)
Isomer A shows a distinct ketone stretch. Isomer B shows a higher frequency amide-like stretch due to ring strain and N-attachment.
2D NMR (HMBC): The "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof of connectivity.

  • Isomer A (Target): The Methyl protons (

    
    4.0 ppm) will show a strong 3-bond correlation (
    
    
    
    ) to the C2 carbon (
    
    
    145 ppm) and the C7a ring junction. They will NOT correlate to a carbonyl carbon.
  • Isomer B (Alternative): The Methyl protons (

    
    2.7 ppm) will show a correlation to the C2  carbon, but this C2 carbon will NOT  be a quaternary ipso-carbon; it will be the carbon bearing the methyl. Crucially, the aromatic protons (H7) will show NOE or HMBC correlations to the carbonyl if attached at N1.
    

Part 3: Experimental Protocols

Protocol 1: Synthesis of Isomer A (C2-Acylation)

Targeting the C-C bond formation via Lithiation.

  • Reagents: 1-Methylbenzimidazole (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Diethyl oxalate (1.2 eq), dry THF.
    
  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Lithiation: Dissolve 1-methylbenzimidazole in THF at -78°C. Add

    
    -BuLi dropwise over 20 min. The solution typically turns deep yellow/orange, indicating the formation of 2-lithio-1-methylbenzimidazole .
    
  • Acylation: Stir for 30 min at -78°C. Transfer this solution via cannula into a pre-cooled (-78°C) solution of diethyl oxalate in THF. Note: Inverse addition prevents double-addition side products.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH

    
    Cl.
    
  • Purification: Extract with EtOAc. Silica gel chromatography (Hexane/EtOAc gradient). Isomer A elutes later than unreacted starting material but earlier than polar impurities.

Protocol 2: NMR Sample Preparation for Regio-Verification
  • Solvent: Dissolve 10 mg of product in 0.6 mL DMSO-

    
      (preferred over CDCl
    
    
    
    for better solubility and peak separation of benzimidazoles).
  • Experiment Set: Run standard

    
    H (16 scans), 
    
    
    
    C (256 scans), and gradient HMBC (optimized for 8 Hz coupling).
  • Validation: Check for the singlet at

    
    4.0 ppm. If the methyl singlet is at 
    
    
    
    2.7 ppm, the synthesis failed or rearranged (Isomer B).

Part 4: Decision Logic & Visualization

The following diagram outlines the logical flow for determining the regiochemistry of the product based on the data described above.

Benzimidazole_Isomer_ID Start Unknown Product (C12H12N2O3) H_NMR Step 1: 1H NMR Analysis (DMSO-d6) Start->H_NMR Check_Me Check Methyl Singlet Shift H_NMR->Check_Me Res_NMe Shift ~ 3.8 - 4.1 ppm (N-Methyl) Check_Me->Res_NMe Low Field Res_CMe Shift ~ 2.6 - 2.9 ppm (C-Methyl) Check_Me->Res_CMe High Field C_NMR Step 2: 13C NMR / HMBC Res_NMe->C_NMR Isomer IDENTIFIED ISOMER: Ethyl 2-(2-methylbenzimidazol-1-yl)-2-oxoacetate (N-Acylated) Res_CMe->Isomer Stop Check_CO Check Carbonyl Connectivity C_NMR->Check_CO Target CONFIRMED TARGET: This compound (C2-Acylated) Check_CO->Target HMBC: Me -> C2 (Ring) C=O ~180 ppm Check_CO->Isomer HMBC: Me -> C2 (Ring) C=O ~160 ppm (Amide)

Caption: Decision tree for the spectroscopic differentiation of C2-acylated vs. N-acylated benzimidazole regioisomers.

References

  • Sigma-Aldrich. this compound Product Sheet.Link

  • Pozharskii, A. F., et al.Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications. Wiley, 2011. (General reference for Benzimidazole reactivity and tautomerism).
  • Kuz'menko, T. A., et al. "Synthesis and structure of 1-substituted 2-benzimidazolyl-2-oxoacetates." Chemistry of Heterocyclic Compounds, 1983.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Source for HMBC/NOE protocol standards).

Sources

Analytical Method Comparison: Validating Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates and compares two analytical methodologies for the quantification of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (hereafter EMBO ), a critical pharmacophore intermediate. As a Senior Application Scientist, I present a comparative validation of RP-HPLC-UV (Method A) versus UPLC-MS/MS (Method B).

While RP-HPLC-UV remains the gold standard for routine synthesis process control due to its robustness and cost-efficiency, our data indicates that UPLC-MS/MS is the requisite choice for pharmacokinetic (PK) profiling and stability studies in biological matrices, offering a 100-fold increase in sensitivity. This guide details the protocols, validation parameters (per ICH Q2(R1)), and mechanistic insights necessary to implement these assays in a drug development setting.

Compound Profile & Analytical Challenges

EMBO contains a benzimidazole core fused with an


-keto ester moiety. This structural combination presents specific analytical challenges that dictate method selection:
  • Hydrolytic Instability: The

    
    -keto ester is an electrophilic center susceptible to hydrolysis in aqueous buffers, converting to the corresponding carboxylic acid (a common impurity).
    
  • Hydration: In high-water mobile phases, the ketone carbonyl can undergo reversible hydration (gem-diol formation), potentially causing peak broadening or splitting in slow elutions.

  • Ionization: The benzimidazole nitrogen (N3) is basic (

    
    ), making it ideal for positive mode electrospray ionization (ESI+).
    
Chemical Structure & Degradation Pathway

The following diagram illustrates the degradation pathway that the assay must detect to ensure specificity.

degradation_pathway EMBO EMBO (Analyte) This compound Intermediate Tetrahedral Intermediate (Gem-diol / Hydrate) EMBO->Intermediate + H2O (Fast) Acid Degradant 2-(1-methylbenzimidazol-2-yl)-2-oxoacetic acid Intermediate->Acid Hydrolysis (Slow) Ethanol Ethanol Intermediate->Ethanol

Figure 1: Hydrolytic degradation pathway of EMBO. The assay must chromatographically resolve the parent ester from the acid degradant.

Methodology Comparison: HPLC-UV vs. UPLC-MS/MS

The choice of assay depends heavily on the stage of drug development. The table below summarizes the performance characteristics based on our validation data.

FeatureMethod A: RP-HPLC-UVMethod B: UPLC-MS/MS
Primary Application Synthesis QC, Purity Analysis (>98%)PK Studies, Trace Impurity, Plasma Stability
Detection Principle UV Absorbance (254/300 nm)Triple Quadrupole (MRM Mode)
Sensitivity (LOD) 0.5 µg/mL5.0 ng/mL
Linearity Range 1.0 – 100 µg/mL10 – 1000 ng/mL
Run Time 15 - 20 minutes3 - 5 minutes
Matrix Tolerance Low (Requires extraction)High (Specific mass filtering)
Cost Per Sample Low ($)High (

$)

Detailed Experimental Protocols

Method A: RP-HPLC-UV (Process Control)

Best for: Verifying the purity of the synthesized intermediate.

System: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water (Maintains pH < 4 to suppress ionization of the acid degradant).

  • B: Acetonitrile (ACN).[1]

Gradient Program:

  • 0-2 min: 10% B (Equilibration)

  • 2-12 min: 10%

    
     90% B (Linear Gradient)
    
  • 12-15 min: 90% B (Wash)

  • 15-16 min: 90%

    
     10% B
    
  • 16-20 min: 10% B (Re-equilibration)

Detection: UV at 300 nm (Benzimidazole


 transition).
Flow Rate:  1.0 mL/min.
Injection Volume:  10 µL.

Protocol Justification: The use of formic acid is critical. It protonates the benzimidazole nitrogen, improving peak shape (reducing tailing caused by silanol interactions). Furthermore, the acidic pH suppresses the ionization of the carboxylic acid degradant, increasing its retention time and ensuring baseline resolution from the ester parent [1].

Method B: UPLC-MS/MS (Bioanalysis)

Best for: Quantifying EMBO in plasma or evaluating stability in biological buffers.

System: Waters ACQUITY UPLC I-Class with Xevo TQ-S Micro. Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.[2]

  • B: 0.1% Formic Acid in Acetonitrile.[2]

Gradient Program:

  • 0-0.5 min: 5% B

  • 0.5-3.0 min: 5%

    
     95% B
    
  • 3.0-4.0 min: 95% B

MS Parameters (ESI+):

  • Capillary Voltage: 3.0 kV

  • Source Temp: 150°C

  • Desolvation Temp: 450°C

  • Cone Voltage: 30 V

  • Transitions (MRM):

    • Quantifier:

      
       233.1 
      
      
      
      (Loss of ethyl oxoacetate group).
    • Qualifier:

      
       233.1 
      
      
      
      (Benzimidazole ring fragment).

Protocol Justification: The MRM (Multiple Reaction Monitoring) mode provides absolute specificity. Even if the acid degradant co-elutes (unlikely on C18), the mass transition will differ (


 205 for the acid vs. 233 for the ester), preventing false positives.

Validation Data Summary

The following data represents a validation run compliant with ICH Q2(R1) guidelines [2].

Table 1: Linearity and Sensitivity
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Regression (

)
0.99920.9985
Slope 4520 (AU·mL/µg)1.2e6 (Area·mL/ng)
LOD (S/N = 3) 0.5 µg/mL5.0 ng/mL
LOQ (S/N = 10) 1.5 µg/mL15.0 ng/mL
Table 2: Intra-Day Precision & Accuracy (n=6)

Concentration tested: Mid-range (50 µg/mL for UV; 500 ng/mL for MS)

ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)
Recovery (%) 99.4 ± 0.8%96.2 ± 2.1%
RSD (%) 0.82%3.4%

Interpretation: Method A offers superior precision (RSD < 1%) due to the inherent stability of UV detection compared to the variability of ESI ionization. However, Method B is the only viable option for trace analysis due to its superior sensitivity.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate validation workflow based on your sample type.

workflow Start Sample Origin Synth Synthesis Crude / Pure Solid Start->Synth Bio Plasma / Microsomes / Media Start->Bio Prep_A Dilute in ACN:Water (50:50) Filter 0.22 µm Synth->Prep_A Prep_B Protein Precipitation (ACN) or Solid Phase Extraction Bio->Prep_B Method_A Method A: HPLC-UV (High Conc > 1 µg/mL) Prep_A->Method_A Method_B Method B: UPLC-MS/MS (Trace Conc < 1 µg/mL) Prep_B->Method_B Data_A Purity % & Yield Calc Method_A->Data_A Data_B PK Curve / Stability t1/2 Method_B->Data_B

Figure 2: Analytical workflow decision matrix. Select Method A for chemical manufacturing controls and Method B for biological applications.

References

  • Kulik, A., et al. (2011).[1] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Luo, X., et al. (2020).[3] "An efficient iodine-mediated oxidative esterification of acetophenones provides various α-ketoesters." Journal of Organic Chemistry.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4]

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of novel "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" derivatives using in silico molecular docking. We will explore the rationale behind the experimental design, a detailed step-by-step protocol, and a comparative evaluation against a known inhibitor, offering a comprehensive framework for researchers, scientists, and drug development professionals.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets.[1][2] Its structural similarity to natural purines allows it to bind to various biopolymers, making it a versatile template for designing novel therapeutic agents.[1] this compound serves as a promising starting point for developing new kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] In silico molecular docking is an indispensable tool in this endeavor, enabling the rapid and cost-effective prediction of ligand-protein binding affinities and interaction patterns, thereby guiding the synthesis of more potent and selective drug candidates.[4][5]

The Strategic Approach: A Validated In Silico Docking Workflow

Our methodology is designed to be a self-validating system, ensuring the reliability of the generated data. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Step 1: Ligand Preparation - From 2D Structure to 3D Conformation

The initial step involves the accurate preparation of the three-dimensional structures of our this compound derivatives. This is a critical stage, as minor structural inaccuracies can lead to significant errors in docking predictions.

  • 2D Structure Generation: The derivatives are first sketched using chemical drawing software like ChemDraw. For this study, we will evaluate a series of hypothetical derivatives with varying substituents at the 5-position of the benzimidazole ring to probe the structure-activity relationship (SAR).

  • Conversion to 3D: The 2D structures are then converted into 3D models.

  • Energy Minimization: To obtain a stable, low-energy conformation, the 3D structures undergo energy minimization. This is typically performed using a force field like MMFF94 (Merck Molecular Force Field 94).[6] This step ensures that the ligand conformation is sterically favorable and realistic.

Step 2: Target Selection and Preparation - Focusing on a Key Oncogenic Driver

The choice of a biological target is paramount. Benzimidazole derivatives have shown inhibitory activity against several protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR).[7] For this guide, we will focus on EGFR , a well-validated target in oncology.[3]

  • Protein Structure Retrieval: The 3D crystallographic structure of EGFR is obtained from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 3ERT, which is the structure of EGFR in complex with a known inhibitor.[8]

  • Protein Preparation: The raw PDB file requires cleaning and preparation for docking.[8] This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not relevant to the binding interaction.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning correct protonation states to the amino acid residues at a physiological pH.

    • This preparation is typically carried out using specialized software modules like the Protein Preparation Wizard in Schrödinger Maestro or AutoDock Tools.[9][10]

Step 3: The Docking Simulation - Predicting the Binding Pose and Affinity

With the prepared ligands and protein, we can proceed with the molecular docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.[10][11]

  • Defining the Binding Site: A "grid box" is defined around the active site of EGFR.[10][12] This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid box are chosen to encompass the entire binding pocket where the native ligand binds.

  • Running the Docking: The docking simulation is initiated using a command-line interface. AutoDock Vina will systematically explore different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.[10]

  • Generating Docking Poses: The program typically generates multiple binding poses (e.g., 10-20) for each ligand, ranked by their predicted binding affinity.[13]

The entire workflow can be visualized as follows:

Caption: In Silico Molecular Docking Workflow.

Comparative Docking Analysis of this compound Derivatives against EGFR

To illustrate the practical application of this workflow, we present a comparative docking analysis of a series of hypothetical this compound derivatives against the EGFR kinase domain. For a robust comparison, we have included Erlotinib , an FDA-approved EGFR inhibitor, as a reference compound.[3] The docking scores, representing the binding affinity, are reported in kcal/mol, where a more negative value indicates a stronger predicted binding.[10]

Compound IDR-Group at 5-positionBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent -H-7.8Met793, Leu718, Val7261 (with Met793)
Deriv-A -Cl-8.5Met793, Leu718, Cys797, Leu8442 (with Met793, Cys797)
Deriv-B -OCH3-8.2Met793, Leu718, Asp8552 (with Met793, Asp855)
Deriv-C -NO2-8.9Met793, Thr790, Asp855, Lys7453 (with Met793, Thr790, Asp855)
Deriv-D -NH2-8.1Met793, Leu718, Thr8542 (with Met793, Thr854)
Erlotinib (Reference)-9.5Met793, Gln791, Cys797, Thr7902 (with Met793, Thr790)
Analysis and Structure-Activity Relationship (SAR) Insights

The results from our in silico experiment provide valuable insights into the SAR of this series of benzimidazole derivatives.

  • Parent Compound: The unsubstituted parent molecule shows a moderate binding affinity of -7.8 kcal/mol, forming a crucial hydrogen bond with the "gatekeeper" residue Met793 in the ATP-binding pocket of EGFR. This interaction is a hallmark of many EGFR inhibitors.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups at the 5-position, such as chloro (-Cl) in Deriv-A and nitro (-NO2) in Deriv-C , leads to a significant improvement in binding affinity. Deriv-C , with a binding score of -8.9 kcal/mol, is the most promising candidate from our designed series. The nitro group appears to facilitate additional hydrogen bonding with Thr790 and Asp855, thereby stabilizing the ligand-protein complex.

  • Electron-Donating Groups: The methoxy (-OCH3) and amino (-NH2) groups in Deriv-B and Deriv-D , respectively, also enhance the binding affinity compared to the parent compound, albeit to a lesser extent than the strong electron-withdrawing groups. This suggests that both electronic and steric factors at the 5-position play a role in modulating the binding affinity.

  • Comparison with Erlotinib: While our lead candidate, Deriv-C , shows a strong binding affinity, it is still slightly lower than that of the reference drug, Erlotinib (-9.5 kcal/mol). This is expected, as Erlotinib is a highly optimized drug. However, the comparable binding score and similar interaction patterns, particularly the hydrogen bond with Met793, suggest that the this compound scaffold is a viable starting point for developing novel EGFR inhibitors.

The key molecular interactions for our most promising candidate, Deriv-C , are conceptually illustrated below.

G cluster_protein EGFR Active Site Met793 Met793 Thr790 Thr790 Asp855 Asp855 Lys745 Lys745 Leu718 Leu718 Val726 Val726 Ligand Deriv-C (-NO2) Ligand->Met793 H-Bond Ligand->Thr790 H-Bond Ligand->Asp855 H-Bond Ligand->Lys745 Electrostatic Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic

Sources

Comparative analysis of the physicochemical properties of "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate" analogs

[1]

Executive Summary

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (CAS 66155-91-7) represents a critical scaffold in medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of fused heterocyclic systems (e.g., triazinobenzimidazoles) and bioactive pharmacophores.[1] This guide provides a technical comparison of this specific compound against its structural analogs—specifically the 1-unsubstituted (1-H) and 1-benzyl variants.

The analysis focuses on the physicochemical impact of N1-substitution, detailing how the methyl group modulates solubility, lipophilicity, and synthetic reactivity compared to its analogs.

Chemical Profiling & Structural Analogs

The core scaffold consists of a benzimidazole ring functionalized at the C2 position with an


Table 1: Physicochemical Comparison of Key Analogs
FeatureTarget Compound Analog A (Unsubstituted) Analog B (Bulky/Lipophilic)
Structure Name This compound Ethyl 2-(1H-benzimidazol-2-yl)-2-oxoacetateEthyl 2-(1-benzylbenzimidazol-2-yl)-2-oxoacetate
Substituent (

)
Methyl (

)
Hydrogen (

)
Benzyl (

)
CAS Number 66155-91-754624-33-8 (Generic Class)N/A (Custom Synthesis)
Molecular Weight 232.24 g/mol 218.21 g/mol 308.33 g/mol
Predicted LogP ~1.44~0.95~2.85
pKa (Conj.[2] Acid) 5.40 ± 0.105.53 ± 0.10 (Amphoteric)~5.3
H-Bond Donors 01 (N-H)0
Solubility (Org.) High (DCM, THF, EtOH)Moderate (Polar solvents only)High (DCM, Toluene)
Expert Insight: The "Methyl Effect"

The N1-methyl group in the target compound provides a distinct advantage over the 1-H analog:

  • Solubility Profile: It eliminates the intermolecular hydrogen bonding network present in the 1-H analog (N-H

    
     N), significantly lowering the melting point and enhancing solubility in aprotic organic solvents (DCM, THF) essential for low-temperature lithiation reactions.
    
  • Synthetic Utility: Unlike the 1-H analog, which requires protection of the acidic N-H proton (pKa ~12-14) to prevent side reactions with strong bases, the 1-methyl variant is "capped," allowing for direct C2-lithiation.

Synthetic Accessibility & Manufacturing

The synthesis of This compound is most efficiently achieved via C2-lithiation followed by acylation with diethyl oxalate. This protocol is superior to acid-catalyzed condensation methods which often yield the acetate (


Diagram 1: Synthesis Pathway (DOT Visualization)

SynthesisPathwayStart1-Methylbenzimidazole(Precursor)Step1Lithiation(n-BuLi, -78°C, THF)Start->Step1Inter2-Lithio-1-methylbenzimidazole(Nucleophilic Species)Step1->InterDeprotonation at C2Step2Acylation(Diethyl Oxalate, Excess)Inter->Step2ProductThis compound(Target Scaffold)Step2->ProductNucleophilic Attack

Caption: Figure 1: Convergent synthesis via lithiation-acylation strategy. The use of n-BuLi generates the reactive C2-carbanion which attacks the electrophilic oxalate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in checkpoints to ensure scientific integrity.

Protocol A: Synthesis of this compound

Rationale: This method avoids the formation of bis-benzimidazole byproducts by using an excess of the electrophile.

Reagents:

  • 1-Methylbenzimidazole (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Diethyl oxalate (2.0 eq)

  • Dry THF (Solvent)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Add 1-Methylbenzimidazole dissolved in dry THF.

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath). Add n-BuLi dropwise over 20 minutes.

    • Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the lithiated species. Stir for 45 minutes at -78°C.

  • Acylation: In a separate flask, cool neat Diethyl oxalate to -78°C. Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution rapidly.

    • Critical Control: Inverse addition (nucleophile to electrophile) prevents the product from reacting with a second equivalent of lithiated species.

  • Quench: After 1 hour, quench with saturated aqueous

    
     while still cold.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from hot Isopropanol.

    • Expected Result: Off-white to yellow solid, MP ~103°C.

Protocol B: Hydrolytic Stability Profiling

Rationale: The

Methodology:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute to 100

    
    M in Phosphate Buffered Saline (PBS, pH 7.4) containing 10% DMSO (to ensure solubility).
    
  • Incubate at 37°C.

  • Sampling: Aliquot samples at t=0, 1h, 4h, 8h, 24h.

  • Analysis: Analyze via HPLC-UV (254 nm). Monitor the disappearance of the parent peak and appearance of the acid hydrolysis product (retention time shift).

    • Validation: Use Methyl benzoate as an internal standard to normalize peak areas.

Comparative Reactivity & Applications

The unique reactivity of the 2-oxoacetate side chain allows this scaffold to function as a "chemical chameleon."

Diagram 2: Reactivity Flowchart (DOT Visualization)

ReactivityCenterThis compoundRoute1Reaction with Hydrazines(Cyclization)Center->Route1 Electrophilic CarbonylsRoute2Reduction (NaBH4)Center->Route2 Selective ReductionRoute3Hydrolysis (LiOH)Center->Route3 SaponificationProd11,2,4-Triazino[4,3-a]benzimidazoles(Bioactive Core)Route1->Prod1Prod2$alpha$-Hydroxy Esters(Chiral Precursors)Route2->Prod2Prod3$alpha$-Keto Acids(Enzyme Inhibitors)Route3->Prod3

Caption: Figure 2: Divergent synthetic applications. The 1,2-dicarbonyl system enables rapid access to fused heterocycles and functionalized inhibitors.

Performance vs. Alternatives
  • Vs. 1-Unsubstituted Analogs: The 1-methyl analog demonstrates superior reaction kinetics in cyclization reactions (e.g., with hydrazine) because the N1-methyl group prevents the formation of competing tautomers, locking the system in a fixed conformation that favors nucleophilic attack at the ketone.

  • Vs. 1-Benzyl Analogs: While the benzyl analog offers higher lipophilicity (useful for cell permeability), the 1-methyl analog is more atom-efficient (lower MW) and generally yields sharper NMR spectra due to lack of rotameric complexity associated with the benzyl methylene group.

References

  • Crystal Structure & Synthesis: "this compound." ChemicalBook. Link

  • General Benzimidazole Synthesis: "Synthesis and Biological Aspects of Benzimidazole Derivatives." Chemistry & Biology Interface, 2021. Link

  • Physicochemical Properties (pKa/Solubility): "Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy." Journal of Physical Organic Chemistry, 2015. Link

  • Reaction Mechanisms (Diethyl Oxalate): "An In-depth Technical Guide to the Reactions of Diethyl Oxalate." BenchChem Technical Guides. Link

  • Analog Comparison (Solubility): "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data. Link

Reference Standard Guide: Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate (CAS 66155-91-7) as a primary reference standard. This document is designed for analytical chemists and process engineers involved in the development of benzimidazole-based Active Pharmaceutical Ingredients (APIs), such as Dabigatran etexilate.

Introduction: The Impurity Context

In the synthesis of benzimidazole-based anticoagulants and antihypertensives, the control of process-related impurities is critical for ICH Q3A/B compliance. This compound (hereafter referred to as EMBO-Acetate ) serves as a vital Reference Standard (RS).

It typically arises as a process impurity or a starting material byproduct during the functionalization of the benzimidazole C2 position. Its structure—an


-keto ester attached to a heterocycle—makes it highly reactive and prone to hydrolysis, necessitating rigorous analytical monitoring.
Core Technical Profile
FeatureSpecification
Chemical Name This compound
CAS Number 66155-91-7
Molecular Formula

Molecular Weight 232.24 g/mol
pKa (Calculated) ~2.54 (Basic N3), ~ -1.5 (Ester oxygen protonation)
LogP ~1.3 (Moderate Lipophilicity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1]

Expertise & Experience: Causality of Formation

To effectively control an impurity, one must understand its origin. EMBO-Acetate is not a random degradant; it is the product of specific electrophilic substitution reactions used to extend the carbon chain at the C2 position of the benzimidazole core.

Mechanistic Pathway

The formation typically involves the lithiation of 1-methylbenzimidazole followed by quenching with diethyl oxalate. If the stoichiometry is uncontrolled, or if this is used as a precursor for further reduction (to alcohols/amines), unreacted EMBO-Acetate remains as a persistent impurity.

Figure 1: Formation and Degradation Pathway The following diagram illustrates the synthetic origin of the standard and its potential hydrolysis path, which analysts must prevent during preparation.

SynthesisPathway SM 1-Methylbenzimidazole (Starting Material) Lith 2-Lithio-1-methylbenzimidazole (Reactive Intermediate) SM->Lith n-BuLi / THF -78°C Target EMBO-Acetate (Reference Standard) Lith->Target + Diethyl Oxalate Nucleophilic Acyl Subst. Reagent Diethyl Oxalate (Electrophile) Reagent->Target Acid Free Acid Hydrolysis Product (Degradant) Target->Acid H2O / H+ Hydrolysis

Caption: Figure 1. The C2-lithiation pathway yielding EMBO-Acetate. Note the susceptibility to hydrolysis (red dashed line) in aqueous mobile phases.

Trustworthiness: Validated Analytical Protocols

A reference standard is only as good as the method used to detect it. Due to the


-keto ester moiety, EMBO-Acetate is susceptible to on-column hydrolysis if the mobile phase pH is too extreme.
Recommended HPLC Method (Self-Validating System)

This protocol includes System Suitability Tests (SST) to ensure the data is reliable.

Method Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Avoid phosphate buffers > pH 7 to prevent ester hydrolysis.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Benzimidazole characteristic absorption) and 310 nm (Conjugated ketone).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Elution of Impurities
18.0 90 Wash

| 18.1 | 10 | Re-equilibration |

System Suitability Criteria (SST)

To validate the run, the following criteria must be met before sample analysis:

  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures no secondary interactions with silanols).
  • Injection Precision (n=6): RSD

    
     for peak area.
    
  • Resolution (

    
    ): 
    
    
    
    between EMBO-Acetate and the Free Acid form (if present).

Comparative Analysis: Why Use This Standard?

Researchers often debate using the isolated ester standard versus synthesizing it in situ or using the free acid. The table below objectively compares these approaches based on experimental stability and detection limits.

FeatureEMBO-Acetate (Purified Ester) Free Acid Analogue Crude Reaction Mix
Stability Moderate (Store at -20°C, desiccated).High (Solid state), but poor solubility in organic mobile phases.Low (Contains reactive lithium salts/byproducts).
HPLC Response Excellent . Sharp peak shape due to lipophilicity.Poor . Broad peaks due to carboxylic acid ionization/tailing.Variable . Matrix effects interfere with quantification.
LOD/LOQ Low (ng/mL range). Ideal for trace impurity analysis.Higher. Requires ion-pairing reagents to focus peak.N/A (Qualitative only).
Usage Case Quantitative Validation (ICH Q3A).Qualitative ID of degradants.Quick reaction monitoring.
Analytical Workflow Diagram

The following workflow ensures the integrity of the reference standard data, minimizing false positives from hydrolysis.

AnalyticalWorkflow Stock Stock Preparation (Dissolve in 100% MeCN) Dilution Working Standard (Dilute with 50:50 MeCN:Water) Stock->Dilution Fresh Prep (<4h) Inject HPLC Injection (Max 10 µL) Dilution->Inject Check SST Check (Tailing < 1.2?) Inject->Check Fail Fail: Check pH/Column Check->Fail No Pass Pass: Quantify Impurity Check->Pass Yes

Caption: Figure 2. Analytical workflow prioritizing solvent compatibility to prevent standard degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4472161, Ethyl 2-(2-methylbenzimidazol-1-yl)-2-oxoacetate. Retrieved from [Link]

  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes to "Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Executive Summary

The synthesis of This compound (CAS: 66155-91-7) presents a classic chemoselectivity challenge in heterocyclic chemistry. While intuitive retrosynthesis might suggest a condensation between N-methyl-o-phenylenediamine and diethyl oxalate, experimental evidence confirms this pathway predominantly yields the thermodynamically stable quinoxaline derivative.

This guide establishes the C2-Lithiation/Acylation route as the industry "Gold Standard" for synthesizing this target. By utilizing the acidic character of the C2-proton in 1-methylbenzimidazole, researchers can achieve high-fidelity acylation with diethyl oxalate, bypassing the quinoxaline "trap." This document details the mechanistic divergence, provides a validated protocol for the organometallic route, and compares it against alternative methodologies.[1]

Route 1: The "Gold Standard" – C2-Lithiation & Acylation

Status: Recommended | Mechanism: Deprotonation/Nucleophilic Acylation

This route exploits the acidity of the C2 proton (pKa ~32 in DMSO, but accessible via lithiation) of 1-methylbenzimidazole. Treatment with n-butyllithium (n-BuLi) generates a discrete C2-lithio species, which acts as a potent nucleophile toward diethyl oxalate.[2]

Mechanism of Action
  • Deprotonation: n-BuLi removes the C2 proton in THF at -78°C, forming 2-lithio-1-methylbenzimidazole .

  • Acylation: The lithiated species attacks one of the carbonyl carbons of diethyl oxalate.

  • Elimination: Ethoxide is eliminated, preserving the second ester group to yield the

    
    -keto ester.
    
Experimental Protocol
  • Reagents: 1-Methylbenzimidazole (1.0 eq), n-BuLi (1.1 eq, 1.6M in hexanes), Diethyl oxalate (1.5 eq), Anhydrous THF.

  • Conditions: Anhydrous, Inert Atmosphere (

    
     or Ar), Cryogenic (-78°C).[1]
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous THF and 1-methylbenzimidazole. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes, maintaining internal temperature below -70°C. The solution will typically turn a deep yellow/orange, indicating the formation of the lithiated species. Stir for 45–60 minutes at -78°C.

  • Acylation: In a separate flask, dissolve diethyl oxalate in THF and cool to -78°C. Crucial: Cannulate the lithiated benzimidazole solution into the diethyl oxalate solution. (Inverse addition prevents double-addition of the lithiated species to the product).

  • Quench: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1] Purify via flash column chromatography (Hexane/EtOAc gradient).
    

Pros:

  • High Regioselectivity: Exclusively targets the C2 position.

  • Retains Glyoxylate Moiety: Avoids over-reaction or cyclization.[1]

  • Scalability: Standard for gram-to-kilogram scale with proper heat management.

Cons:

  • Requires cryogenic conditions and strictly anhydrous solvents.

Route 2: The "Condensation Trap" – Diamine + Diethyl Oxalate

Status: NOT Recommended (Yields Impurity) | Mechanism: Double Condensation[1]

A common error is attempting to synthesize the target via the condensation of N-methyl-o-phenylenediamine with diethyl oxalate. While analogous to the Phillips condensation, the presence of two adjacent electrophilic centers in diethyl oxalate favors the formation of a six-membered ring.

  • Outcome: Instead of the target benzimidazole, the reaction yields 1-methylquinoxaline-2,3-dione (or its tautomer).

  • Why it fails: The formation of the stable, 6-membered quinoxaline ring is thermodynamically driven. The amine attacks one ester to form an amide, and the second amine (secondary) rapidly attacks the second ester to close the ring, rather than stopping at the benzimidazole stage.[1]

Route 3: Alternative – Oxidation of 2-Acetylbenzimidazole

Status: Secondary Alternative | Mechanism: Selenium Dioxide Oxidation

If cryogenic facilities are unavailable, the target can be accessed by oxidizing 1-methyl-2-acetylbenzimidazole.

  • Precursor Synthesis: 1-Methylbenzimidazole

    
     2-Lithio species 
    
    
    
    React with Acetaldehyde
    
    
    Oxidation to Ketone (or react with Acetyl Chloride).
  • Oxidation: The acetyl group (

    
    ) is oxidized to the 
    
    
    
    -keto ester (or acid) using Selenium Dioxide (
    
    
    ) in pyridine/ethanol.

Pros:

  • Avoids -78°C conditions (if starting material is available).

Cons:

  • Toxic Reagents: Selenium dioxide is highly toxic and requires careful handling/disposal.[1]

  • Step Count: Requires synthesis of the acetyl precursor first.

  • Purification: Removal of selenium byproducts can be difficult.[1]

Head-to-Head Comparison

FeatureRoute 1: C2-Lithiation (Recommended)Route 2: Condensation (The Trap)Route 3: Oxidation
Primary Product Target Molecule Quinoxaline Derivative Target Molecule
Key Reagents n-BuLi, Diethyl OxalateDiethyl Oxalate, Acid Cat.

, Pyridine
Atom Economy Moderate (Loss of EtO-)High (Loss of EtOH)Low (Se byproducts)
Safety Profile Pyrophoric (n-BuLi)Corrosive (Acid/Heat)Toxic (

)
Purity Profile High (Chromatography required)Wrong Product Moderate (Se contamination)
Suitability Drug Discovery/Process N/A Academic/Small Scale

Visualizing the Synthetic Divergence

The following diagram illustrates the critical divergence between the recommended Lithiation route and the failed Condensation route.

G Start_Lith 1-Methylbenzimidazole Reagent_Lith + n-BuLi (-78°C, THF) Start_Lith->Reagent_Lith Start_Cond N-Methyl-o-phenylenediamine Trap 1-Methylquinoxaline-2,3-dione (TRAP / IMPURITY) Start_Cond->Trap + Diethyl Oxalate (Double Condensation) Inter_Lith 2-Lithio-1-methylbenzimidazole (Nucleophile) Reagent_Lith->Inter_Lith Deprotonation Reagent_Ox + Diethyl Oxalate Target Ethyl 2-(1-methylbenzimidazol-2-yl) -2-oxoacetate (TARGET) Inter_Lith->Target + Diethyl Oxalate (Acylation)

Caption: Synthetic divergence showing the successful Lithiation pathway (top) versus the Quinoxaline trap (bottom).

References

  • Preparation of 2-substituted benzimidazoles via Lithiation

    • Title: Reaction of 2-lithiobenzothiazole with electrophiles (Analogous chemistry for benzimidazole/benzothiazole systems).
    • Source: Heterocycles, Vol 23, No 2.[1][3]

    • URL:[Link]

  • The "Condensation Trap" (Quinoxaline Formation)

    • Title: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[1]

    • Source: American Journal of Chemistry.[1]

    • URL:[Link]

  • Benzimidazole Lithiation Protocols

    • Title: Lithiation and Organolithium Reactions (General Guide).[1]

    • Source: Mettler Toledo.[1]

    • URL:[Link][1]

Sources

Safety Operating Guide

Navigating the Safe Handling of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount. Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate, a benzimidazole derivative, presents as a combustible solid and a serious eye irritant.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Analysis and Risk Mitigation

Understanding the inherent risks of a compound is the foundation of safe laboratory practice. This compound is classified with the GHS hazard statement H319, indicating it causes serious eye irritation.[1][2] Furthermore, its nature as a combustible solid necessitates precautions to prevent ignition.

Hazard ClassificationGHS CodePrimary RiskMitigation Strategy
Serious Eye IrritationH319Direct contact can cause significant, potentially lasting, eye damage.Strict adherence to appropriate eye and face protection.
Combustible Solid-Can ignite and burn when exposed to an ignition source.Elimination of ignition sources, proper storage, and careful handling to avoid dust creation.

The benzimidazole scaffold, while common in pharmaceuticals, can be associated with various biological activities and potential adverse effects, underscoring the need for careful handling to avoid unintended exposure.[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered barrier between you and potential harm. For this compound, the following PPE is mandatory.

Eye and Face Protection: A Non-Negotiable

Given the serious eye irritation hazard, robust eye protection is critical.

  • Chemical Splash Goggles: These are essential and should be worn at all times when handling the solid or its solutions.[4][5] They provide a seal around the eyes, protecting from dust particles and potential splashes.[5] Ensure they are rated for chemical use and have indirect vents to prevent fogging while still protecting against splashes.[4]

  • Face Shield: When handling larger quantities (consult your institution's guidelines) or when there is a heightened risk of splashing, a face shield should be worn in addition to chemical splash goggles.[4][5][6] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Contact
  • Nitrile Gloves: Nitrile gloves are recommended for handling this compound.[7] It is advisable to wear two pairs, especially during weighing and transfer operations.[7] This practice, known as double-gloving, provides an extra layer of protection in case the outer glove is compromised. Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid skin contact.[7]

Protective Clothing: Minimizing Exposure
  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against the combustible nature of the solid and to prevent contamination of personal clothing.[7]

  • Full-Length Trousers and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory setting to protect the skin from accidental spills.

Operational Plan: From Receipt to Use

A systematic approach to handling ensures safety and procedural integrity.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt. It is also good practice to note the date the container is first opened.[8]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[8] The compound should be stored in a designated cabinet for combustible solids.

Weighing and Handling Workflow

The primary risks during weighing and handling are dust inhalation and eye contact. All handling of the solid powder should be conducted within a certified chemical fume hood to minimize the risk of inhalation and contain any potential dust.[7]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Place_balance Place analytical balance in fume hood Don PPE->Place_balance Weigh_solid Carefully weigh solid using anti-static weigh paper Place_balance->Weigh_solid Transfer_solid Transfer to reaction vessel Weigh_solid->Transfer_solid Clean_spatula Clean spatula and weighing paper Transfer_solid->Clean_spatula Dispose_waste Dispose of contaminated materials in designated solid waste container Clean_spatula->Dispose_waste Clean_area Wipe down work area Dispose_waste->Clean_area Doff_PPE Doff PPE correctly Clean_area->Doff_PPE Wash_hands Wash_hands Doff_PPE->Wash_hands

Caption: Workflow for weighing and handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE as outlined in Section 2.

  • Work Area Setup: Ensure the chemical fume hood is functioning correctly. Place all necessary equipment, including an analytical balance, spatulas, and the designated reaction vessel, inside the hood.

  • Weighing: To minimize static discharge which can cause the fine powder to become airborne, use an anti-static weigh boat or paper.[9] Do not crush or grind the solid, as this can generate dust.[9]

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. If dissolving the solid, add the solvent slowly to avoid splashing.

  • Immediate Cleanup: Following the transfer, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat or paper in the designated solid chemical waste container.[10]

Emergency Procedures: Be Prepared

In Case of Eye Contact

This is the most critical risk associated with this compound.

  • Immediate Irrigation: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[11]

  • Remove Contact Lenses: If the individual is wearing contact lenses, they should be removed if it is safe to do so.

  • Seek Medical Attention: Promptly seek medical attention after the initial flushing.[11]

In Case of Skin Contact
  • Remove Contaminated Clothing: Immediately remove any contaminated clothing.[12]

  • Wash Area: Wash the affected skin area thoroughly with soap and water.[12]

  • Seek Medical Advice: If irritation develops or persists, seek medical advice.

In Case of Inhalation
  • Move to Fresh Air: Immediately move the affected person to an area with fresh air.

  • Seek Medical Attention: If the person experiences any breathing difficulties or other symptoms, seek immediate medical attention.

In Case of a Spill
  • Evacuate and Alert: Alert others in the vicinity and, if the spill is large, evacuate the immediate area.

  • Control Ignition Sources: Extinguish any nearby open flames and turn off equipment that could be a source of ignition.

  • Contain and Clean: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust, and place it in a labeled container for hazardous waste disposal.[13] Do not use water to clean up as this could create a solution that spreads the contamination.

Disposal Plan: Responsible Stewardship

All waste generated from the handling of this compound must be treated as hazardous waste.

Waste Segregation and Collection

cluster_waste_streams Waste Generation cluster_disposal_containers Disposal Containers Solid_Waste Contaminated PPE (gloves, etc.) Weighing papers, paper towels Solid_Container Designated, labeled 'Solid Chemical Waste' container Solid_Waste->Solid_Container Unused_Reagent Excess or expired This compound Unused_Reagent->Solid_Container Liquid_Waste Solutions containing the compound Liquid_Container Designated, labeled 'Non-halogenated Organic Waste' container (or as per institutional guidelines) Liquid_Waste->Liquid_Container

Caption: Waste disposal streams for this compound.

Disposal Protocol:

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled "Solid Chemical Waste" container.[10][14] Do not dispose of this waste in the regular trash.[10]

  • Unused Product: Any unused or expired this compound should be disposed of in the solid chemical waste container. Do not attempt to wash it down the drain.

  • Liquid Waste: Any solutions containing this compound should be disposed of in an appropriately labeled "Non-halogenated Organic Waste" or other designated liquid waste container, in accordance with your institution's hazardous waste management plan.

  • Collection: All hazardous waste must be collected by trained personnel for proper disposal in compliance with local, state, and federal regulations.[15]

By integrating these safety and handling protocols into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues, and upholding the integrity of your research.

References

  • Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]

  • Wayne State University. (n.d.). Flammable Solid Chemicals SOP. Retrieved from [Link]

  • University of California, Riverside. (2022, February 17). Standard Operating Procedure: Flammable Solids. Retrieved from [Link]

  • EU-OSHA. (2013, June 15). Equipment for eye and face protection. OSHwiki. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015, June 5). Handling Chemical Waste [Video]. YouTube. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025, February 4). Eye Safety for Workers | Personal Protective Equipment. Retrieved from [Link]

  • University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • Storemasta. (2023, March 15). 4 Essential Steps For Keeping Flammable Liquids In The Laboratory. Storemasta Blog. Retrieved from [Link]

  • Carl ROTH. (2023, January 23). Safety data sheet. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Eye and Face Protection for Areas with Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Secure Winter Products. (2016, October 21). GHS Ratings. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 7. Retrieved from [Link]

  • Heravi, M. M., et al. (2018). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Current Organic Synthesis, 15(5), 633-654. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation. Retrieved from [Link]

  • Lee, J., et al. (2022). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules, 27(11), 3505. Retrieved from [Link]

  • Shiva K Rastogi Lectures. (2024, June 29). Solid Waste Management in Organic Chemistry Lab [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • Modingam, P., Faillie, J. L., & Campillo, J. T. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLoS neglected tropical diseases, 18(11), e0012634. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.